2,6-Diethyl-N-(2-propoxyethyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-diethyl-N-(2-propoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-11-17-12-10-16-15-13(5-2)8-7-9-14(15)6-3/h7-9,16H,4-6,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEGEQGTAYAXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCNC1=C(C=CC=C1CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600638 | |
| Record name | 2,6-Diethyl-N-(2-propoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61874-13-3 | |
| Record name | 2,6-Diethyl-N-(2-propoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-diethyl phenyl)-(2-propoxy ethyl)-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of 2,6-Diethyl-N-(2-propoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diethyl-N-(2-propoxyethyl)aniline is an organic compound with the chemical formula C15H25NO.[1][2][3] It is a substituted aniline (B41778) that is of significant interest in various industrial and research applications. Primarily, it serves as a key intermediate in the synthesis of the chloroacetamide herbicide, pretilachlor (B132322), which is widely used in agriculture for the control of grassy weeds in rice crops.[3] Beyond its role in agrochemicals, this compound also finds utility in the manufacturing of dyes and has been explored as an antiknock agent in gasoline.[4] Its molecular structure, featuring a sterically hindered aniline nitrogen, imparts unique chemical properties that are valuable in organic synthesis.
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological relevance.
Chemical and Physical Properties
This compound is a light yellow, transparent liquid at room temperature.[3][4] It is characterized by its poor solubility in water but good solubility in organic solvents such as toluene (B28343) and benzene.[4] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 61874-13-3 | [2] |
| Molecular Formula | C15H25NO | [1][2][3] |
| Molecular Weight | 235.37 g/mol | [1] |
| Appearance | Light yellow transparent liquid | [3][4] |
| Boiling Point | 352 °C | [3][5] |
| Density | 0.953 g/cm³ | [5] |
| Flash Point | 150 °C | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents like toluene and benzene. | [4] |
Synthesis Protocols
The synthesis of this compound is primarily achieved through the N-alkylation of 2,6-diethylaniline (B152787). Several methods have been reported, with variations in the alkylating agent, catalyst, and reaction conditions.
N-Alkylation using 2-Chloroethyl Propyl Ether
This method involves the direct alkylation of 2,6-diethylaniline with 2-chloroethyl propyl ether. To minimize the formation of the dialkylated byproduct, an excess of 2,6-diethylaniline is often employed.[6]
Experimental Protocol:
-
Reactants: 2,6-diethylaniline and 2-chloroethyl propyl ether.
-
Reaction Conditions: A molar ratio of 3:1 (2,6-diethylaniline to 2-chloro-1-ethoxypropane) is used. The reaction is carried out at a temperature of 170°C for 10 hours.[7]
-
Procedure: The reactants are heated under the specified conditions.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified using standard techniques such as distillation or column chromatography.
-
Yield: A product molar yield of 85.6% has been reported under these optimal conditions.[7]
A logical workflow for this synthesis is depicted below.
Caption: Synthesis of this compound via N-alkylation.
Reductive Amination
An alternative and often more selective route is reductive amination. This "one-pot" method involves the reaction of 2,6-diethylaniline with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent.[6]
Experimental Protocol:
-
Reactants: 2,6-diethylaniline and 2-propoxyacetaldehyde.
-
Catalyst and Reducing Agent: A Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor is highly effective.[6]
-
Procedure: The reaction proceeds through the in-situ formation of an imine intermediate, which is immediately reduced to the target secondary amine. This method is noted for its mild reaction conditions, proceeding smoothly at room temperature, and offering high selectivity for the mono-alkylation product with excellent yields.[6]
The logical flow of the reductive amination process is illustrated below.
Caption: Reductive amination for the synthesis of this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic CH | 6.6 - 7.1 (multiplet) |
| N-CH₂- | ~3.0 - 3.4 |
| O-CH₂- (propoxy) | ~3.4 - 3.6 |
| -CH₂- (propoxy) | ~1.5 - 1.7 |
| -CH₃ (propoxy) | ~0.9 |
| Ar-CH₂- | ~2.5 - 2.7 (quartet) |
| Ar-CH₂-CH₃ | ~1.1 - 1.3 (triplet) |
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-N | 140.0 - 142.0 |
| Aromatic C-CH₂CH₃ | 136.0 - 137.0 |
| Aromatic CH | 125.0 - 129.0 |
| N-CH₂- | ~45 - 50 |
| O-CH₂- (propoxy) | ~70 - 75 |
| -CH₂- (propoxy) | ~22 - 24 |
| -CH₃ (propoxy) | ~10 - 12 |
| Ar-CH₂- | ~24 - 26 |
| Ar-CH₂-CH₃ | ~13 - 15 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (MW = 235.37 g/mol ), the molecular ion peak [M]+ would be expected at m/z 235.
Expected Fragmentation Patterns:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines.[8][9]
-
Loss of Alkyl Groups: Fragmentation may involve the loss of the ethyl or propoxyethyl side chains.
A general workflow for the analytical characterization is presented below.
Caption: Workflow for the analytical characterization of the target compound.
Biological Activity and Signaling Pathways
There is a lack of direct studies on the biological activity and specific signaling pathways of this compound in the available scientific literature. Its primary biological relevance is derived from its role as a precursor to the herbicide pretilachlor.
Relationship to Pretilachlor and Mode of Action
Pretilachlor is a selective herbicide that acts by inhibiting the synthesis of very long-chain fatty acids in plants. This disruption of fatty acid metabolism interferes with cell division and growth, ultimately leading to the death of susceptible weeds. The biological activity of pretilachlor is therefore not directly attributed to the this compound moiety itself, but rather to the final chloroacetamide structure.
The logical relationship from the starting material to the biological effect of the final product is shown below.
Caption: The synthetic pathway to Pretilachlor and its biological mode of action.
Considerations for Drug Development
Aniline and its derivatives are common motifs in drug candidates; however, they can present challenges related to metabolic instability and potential toxicity.[10] The substitution pattern on the aniline ring and the nitrogen atom significantly influences the pharmacokinetic and toxicological properties of these compounds. The steric hindrance provided by the two ethyl groups at the ortho positions in this compound may affect its metabolic profile.[11] For drug development professionals, understanding the structure-activity and structure-toxicity relationships of substituted anilines is crucial for designing safer and more effective therapeutic agents.[12]
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
First Aid:
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[7]
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through robust and high-yielding methods such as N-alkylation and reductive amination. While its primary application is in the agrochemical industry, its structural features are of interest to researchers in organic synthesis and medicinal chemistry. A comprehensive understanding of its chemical behavior, coupled with appropriate safety protocols, is essential for its effective and safe utilization in research and development. Further studies are warranted to fully elucidate its toxicological profile and to explore any potential biological activities independent of its role as a herbicide precursor.
References
- 1. This compound | 61874-13-3 [chemicalbook.com]
- 2. This compound | C15H25NO | CID 19855320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 61874-13-3 [smolecule.com]
- 4. lookchem.com [lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biopartner.co.uk [biopartner.co.uk]
- 11. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Diethyl-N-(2-propoxyethyl)aniline (CAS: 61874-13-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Diethyl-N-(2-propoxyethyl)aniline (CAS number 61874-13-3), an organic compound with significant applications as a chemical intermediate. This document details its physicochemical properties, various synthetic methodologies, and current industrial uses. While primarily utilized in the agrochemical sector, this guide also explores potential applications in research and drug development by examining the biological activities of the broader class of N-alkylanilines and substituted anilines. Detailed experimental protocols for its synthesis are provided, alongside visualizations of these synthetic pathways, to support further research and development efforts.
Introduction
This compound is an N-substituted aniline (B41778) derivative characterized by two ethyl groups at the ortho positions of the aniline ring and a 2-propoxyethyl group on the nitrogen atom.[1] This specific substitution pattern results in a sterically hindered environment around the nitrogen, influencing its reactivity and physical properties.[1] While its primary established role is as a key intermediate in the synthesis of the herbicide pretilachlor, its structural motifs are of interest to medicinal chemists.[1] Substituted anilines are a cornerstone in the development of a wide range of pharmaceuticals, acting as crucial pharmacophores in drugs targeting everything from cancer to infectious diseases.[2] This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for researchers exploring its potential beyond its current applications.
Physicochemical Properties
This compound is a light yellow, transparent liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 61874-13-3 | [4] |
| Molecular Formula | C₁₅H₂₅NO | [4] |
| Molecular Weight | 235.37 g/mol | [4] |
| Appearance | Light yellow transparent liquid | [3] |
| Boiling Point | 352 °C | [5] |
| Density | 0.953 g/cm³ | [5] |
| Flash Point | 150 °C | [5] |
| Solubility | Sparingly soluble in water, soluble in most organic solvents. | [3] |
Synthesis of this compound
The synthesis of this compound has been approached through several methods, primarily focusing on the N-alkylation of 2,6-diethylaniline (B152787). The choice of synthetic route can influence yield, purity, and scalability.
N-Alkylation with 2-Propoxyethyl Halides
A common method involves the direct N-alkylation of 2,6-diethylaniline with a 2-propoxyethyl halide, such as 1-chloro-2-propoxyethane. This reaction is typically carried out in the presence of a base or catalyst to neutralize the resulting hydrohalic acid. A significant challenge with this method is the potential for dialkylation, leading to the formation of N,N-bis(2-propoxyethyl)-2,6-diethylaniline as a byproduct.[6] To minimize this, an excess of 2,6-diethylaniline is often employed.[6]
Reductive Amination
Reductive amination presents a more selective, one-pot alternative. This method involves the reaction of 2,6-diethylaniline with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent.[6] The reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced to the desired secondary amine.[6] A common system for this transformation uses a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor, which is noted for its mild reaction conditions.[6][7]
Summary of Synthetic Protocols
The following table summarizes various experimental conditions for the synthesis of this compound.
| Method | Reactants | Catalyst/Reagents | Conditions | Yield | Reference(s) |
| N-Alkylation | 2,6-diethylaniline, 2-chloro-1-ethoxypropane | - | 170 °C, 10 hours, 3:1 molar ratio of aniline to halide | 85.6% | [8] |
| N-Alkylation | 2,6-diethylaniline, 1-propoxy-2-chloroethane | FeCl₂ | Reflux at 150 °C for 15 hours | 92.0% | [9] |
| Catalytic Hydrogenation | 2,6-diethylaniline, 2-propoxyethanol | Proprietary Catalyst | 270 °C, 2 bars H₂ pressure | Not specified | [10] |
Experimental Protocols
-
To a 100 ml three-necked flask, add 29.89 g (0.2 mol) of 2,6-diethylaniline.
-
Add 49.04 g (0.4 mol) of 1-propoxy-2-chloroethane and 12.68 g (0.1 mol) of FeCl₂.
-
Heat the mixture to reflux at 150 °C for 15 hours.
-
After cooling to room temperature, dilute the solution with dichloromethane.
-
Wash the organic solution with a 10% sodium hydroxide (B78521) solution until a pH of 7-8 is achieved.
-
Filter the solution through Celite.
-
Separate the organic layer and dry it over magnesium sulfate.
-
Concentrate the solution under reduced pressure and distill under vacuum (110-115 °C at 0.6 Torr) to yield the product.
-
Combine 2,6-diethylaniline and 2-chloro-1-ethoxypropane in a 3:1 molar ratio in a reaction vessel.
-
Heat the reaction mixture to 170 °C.
-
Maintain the temperature for 10 hours.
-
Upon completion, cool the mixture and purify the product, typically by distillation or chromatography.
Visualization of Synthetic Workflows
Caption: Workflow for N-Alkylation Synthesis.
Caption: Workflow for Reductive Amination Synthesis.
Industrial Applications
The primary industrial application of this compound is as a crucial intermediate in the manufacture of pretilachlor, a selective, pre-emergence herbicide used extensively in rice cultivation.[1] It is also used in the production of dyes and pigments.[3] Some sources suggest its utility as an antiknock agent in gasoline, though this application is less documented.[11]
Potential for Research and Drug Development
While no specific biological activities or signaling pathway involvements have been documented for this compound itself, the broader class of substituted and N-alkylanilines is of significant interest in medicinal chemistry.
Context from Substituted Anilines
Substituted anilines are considered "privileged structures" in drug discovery, forming the core of numerous therapeutic agents.[2] They are found in:
-
Tyrosine Kinase Inhibitors (TKIs): Anilinoquinazoline and anilinoquinoline scaffolds are central to many TKIs used in oncology.[2]
-
Analgesics: Several non-steroidal anti-inflammatory drugs (NSAIDs) and other pain relievers contain the aniline motif.[2]
-
Antimicrobial Agents: N-alkylaniline derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[12]
The presence of the aniline core in this compound suggests that it could serve as a scaffold for the synthesis of novel compounds with potential therapeutic activities. The steric hindrance provided by the two ethyl groups could be exploited to fine-tune selectivity for biological targets.
Areas for Future Investigation
Given the lack of specific biological data, the following areas represent potential avenues for research:
-
Screening for Biological Activity: The compound could be screened against various biological targets, such as kinases, ion channels, and microbial enzymes, to identify any potential therapeutic utility.
-
Derivatization Studies: The secondary amine provides a reactive handle for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Toxicological Profiling: A thorough toxicological assessment is a prerequisite for any potential pharmaceutical application.
Toxicological Information
There is limited publicly available toxicological data for this compound. The available safety data sheet indicates that it may cause skin, eye, and respiratory irritation.[5] Acute toxicity data is not available.[5]
However, data on its precursor, 2,6-diethylaniline (CAS: 579-66-8) , can provide some insight into potential hazards:
-
Acute Toxicity: The oral LD50 in rats is reported as 1800 mg/kg, indicating moderate acute toxicity if swallowed.[7]
-
Methemoglobinemia: Like many aromatic amines, exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[13]
-
Genotoxicity and Carcinogenicity: Studies on the genotoxicity of 2,6-diethylaniline have produced conflicting results.[14] The closely related 2,6-dimethylaniline (B139824) is classified as "possibly carcinogenic to humans (Group 2B)" by the IARC, primarily based on sufficient evidence in experimental animals.[12]
Researchers handling this compound or its precursors should do so with appropriate personal protective equipment and in a well-ventilated area.
Conclusion
This compound is a valuable chemical intermediate with well-established synthetic routes and a primary application in the agrochemical industry. While its potential in drug development is currently unexplored, its structural similarity to known pharmacophores suggests it could be a valuable building block for the synthesis of novel bioactive compounds. This guide provides the foundational chemical and synthetic information necessary to facilitate further research into this compound's properties and potential applications. Future studies focusing on its biological activity and toxicological profile are warranted to fully understand its potential in the pharmaceutical and life sciences sectors.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
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- 5. aksci.com [aksci.com]
- 6. 2,6-Diethylaniline 98 579-66-8 [sigmaaldrich.com]
- 7. 2,6-Diethylaniline | CAS#:579-66-8 | Chemsrc [chemsrc.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2,6-Diethylaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide to the Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,6-Diethyl-N-(2-propoxyethyl)aniline, a key intermediate in the production of the herbicide pretilachlor (B132322).[1][2] The information is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two main strategies: N-alkylation and reductive amination . Each method presents distinct advantages and challenges in terms of yield, selectivity, and reaction conditions.
N-Alkylation of 2,6-Diethylaniline (B152787)
The most conventional route involves the direct N-alkylation of 2,6-diethylaniline with a suitable 2-propoxyethyl halide, such as 1-chloro-2-propoxyethane or 1-bromo-2-propoxyethane.[3] This nucleophilic substitution reaction is widely employed in industrial settings.
A significant challenge in this approach is the potential for over-alkylation, leading to the formation of the N,N-bis(2-propoxyethyl)-2,6-diethylaniline byproduct.[2][3] To favor the desired mono-alkylation product, an excess of 2,6-diethylaniline is often used.[2][3]
Experimental Protocol: N-Alkylation with Chloroethyl Propyl Ether
This protocol is based on a patented method for the production of this compound.[2][4]
Materials:
-
2,6-Diethylaniline
-
Chloroethyl propyl ether
-
Acid binding agent (e.g., sodium carbonate, potassium carbonate)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 2,6-diethylaniline, chloroethyl propyl ether, and the acid binding agent. The typical molar ratio of 2,6-diethylaniline to chloroethyl propyl ether is between 1.5:1 and 2.5:1, and the acid binding agent is used in a molar ratio of 0.45-0.7 relative to the chloroethyl propyl ether.[2]
-
Heat the reaction mixture to a temperature between 120°C and 180°C.[2][4]
-
Maintain the reaction at this temperature for 5 to 8 hours, with continuous stirring.[2]
-
Monitor the progress of the reaction by a suitable analytical method, such as gas chromatography (GC), until the desired conversion is achieved.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the acid binding agent and any salts formed.
-
The crude product is then purified by vacuum distillation to isolate the this compound.
Data Presentation: N-Alkylation Reaction Parameters
| Parameter | Value | Reference |
| Molar Ratio (2,6-diethylaniline : chloroethyl propyl ether) | 1.5-2.5 : 1 | [2] |
| Molar Ratio (Acid binding agent : chloroethyl propyl ether) | 0.45-0.7 : 1 | [2] |
| Reaction Temperature | 120-180 °C | [2][4] |
| Reaction Time | 5-8 hours | [2] |
| Reported Molar Yield | 85.6% (under optimized conditions) | [5] |
Optimized conditions from one study were a reaction time of 10 hours at 170°C with a 3:1 molar ratio of 2,6-diethylaniline to 2-chloro-1-ethoxypropane.[5]
Logical Relationship: N-Alkylation Pathway
Reductive Amination
Reductive amination offers a more selective, one-pot alternative for the synthesis of this compound.[3] This method involves the reaction of 2,6-diethylaniline with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent. The reaction proceeds through an in-situ formed imine intermediate, which is immediately reduced to the target secondary amine.[3]
A highly effective system for this transformation utilizes a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor.[3][6] This method is noted for its mild reaction conditions, often proceeding at room temperature, and providing high selectivity for the mono-alkylation product with excellent yields.[3][6]
Experimental Protocol: Reductive Amination
This protocol is adapted from a general procedure for the N-alkylation of 2,6-diethylaniline derivatives via reductive amination.[6]
Materials:
-
2,6-Diethylaniline
-
2-Propoxyacetaldehyde
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ammonium formate
-
2-Propanol
-
Water
-
Brine solution
-
Sodium sulfate
Procedure:
-
To a flask containing Pd/C (0.1 equivalents), add a mixture of 2-propanol and water (9:1 v/v).
-
Add ammonium formate (10 equivalents) to the flask and stir the mixture for 5 minutes to activate the catalyst.
-
Add 2,6-diethylaniline (1 equivalent) and 2-propoxyacetaldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 30 minutes.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture through celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dilute the residue with dichloromethane and wash with a brine solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Distill the organic layer under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., Ethyl Acetate/Cyclohexane) to obtain the pure this compound.[6]
Data Presentation: Reductive Amination Reaction Conditions
| Parameter | Value | Reference |
| Reactants | 2,6-Diethylaniline, 2-Propoxyacetaldehyde | [3][6] |
| Catalyst | Palladium on carbon (Pd/C) | [3][6] |
| Hydrogen Donor | Ammonium formate | [3][6] |
| Solvent | 2-Propanol/Water | [6] |
| Temperature | Room Temperature | [3][6] |
| Reaction Time | ~30 minutes | [6] |
Experimental Workflow: Reductive Amination
Alternative Synthesis Pathway
An alternative, though less common, method involves the reaction of 2,6-diethylaniline with 2-propoxyethanol (B165432) in the presence of a catalyst at high temperature and pressure.[3][7]
Experimental Protocol: Reaction with 2-Propoxyethanol
This protocol is based on a described synthesis method.[7]
Materials:
-
2,6-Diethylaniline
-
2-Propoxyethanol
-
Catalyst (e.g., a supported metal catalyst)
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
Activate the catalyst in a vertical steel tube reactor under a nitrogen/hydrogen mixture at approximately 250°C for 16 hours.
-
Pass a mixture of 2-propoxyethanol and 2,6-diethylaniline (e.g., in a 2:1 molar ratio) over the catalyst at an elevated temperature (e.g., 270°C) and pressure (e.g., 2 bars), along with a stream of hydrogen gas.
-
Continuously analyze the reaction mixture exiting the reactor by gas chromatography to monitor the conversion of 2,6-diethylaniline and the selectivity of the reaction.
Conclusion
Both N-alkylation and reductive amination are viable and effective methods for the synthesis of this compound. The choice of pathway often depends on the desired scale of production, available starting materials, and the importance of minimizing byproduct formation. While traditional N-alkylation is a robust industrial method, reductive amination offers a more selective and milder alternative, which can be particularly advantageous in laboratory and fine chemical production settings. The data and protocols presented in this guide provide a solid foundation for researchers to select and optimize the most suitable synthetic route for their specific needs.
References
- 1. Buy this compound | 61874-13-3 [smolecule.com]
- 2. Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 4. CN104478741A - Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Google Patents [patents.google.com]
- 5. The synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. jocpr.com [jocpr.com]
- 7. prepchem.com [prepchem.com]
physical and chemical properties of 2,6-Diethyl-N-(2-propoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of the organic compound 2,6-Diethyl-N-(2-propoxyethyl)aniline.
Compound Identification
This compound is an aromatic amine characterized by a disubstituted aniline (B41778) core.[1] Its structure features two ethyl groups at the 2 and 6 positions of the benzene (B151609) ring and a 2-propoxyethyl group attached to the nitrogen atom.[1] This substitution pattern, particularly the steric hindrance provided by the ortho-ethyl groups, significantly influences its chemical reactivity and physical properties.[2]
| Identifier | Value |
| IUPAC Name | This compound[1][3] |
| CAS Number | 61874-13-3[1][2][4][5][6][7][8][9][10][11][12][13] |
| Molecular Formula | C₁₅H₂₅NO[1][3][4][5][6][7][8][9][10][12][14] |
| Synonyms | This compound; 2,6-Diethyl-N-(2-propoxyethyl)-benzenamine; N-Propoxyethyl-2,6-Diethyl Aniline[4][5] |
| InChI Key | DTEGEQGTAYAXBC-UHFFFAOYSA-N[1][2][5][8] |
| SMILES | CCCOCCNC1=C(C=CC=C1CC)CC[1][3][5] |
Physical and Chemical Properties
The compound is typically a light yellow, transparent liquid at room temperature.[1][4][5] It is not readily soluble in water but demonstrates good solubility in organic solvents such as toluene (B28343) and benzene.[4] The high boiling point is attributed to its increased molecular weight and the presence of intermolecular hydrogen bonding.[1]
Table of Physical Properties
| Property | Value |
| Molecular Weight ( g/mol ) | 235.37[4][5][6][10][11][14] |
| Appearance | Light yellow transparent liquid[1][4][5][12] |
| Boiling Point (°C) | 352[4][5][9][10][12][14] |
| Density (g/cm³) | 0.953[4][5][9][10][14] |
| Flash Point (°C) | 150[4][5][9][10][14] |
| Refractive Index | 1.521[4] |
| Vapor Pressure (mmHg at 25°C) | 4.04E-05[4] |
| pKa (Predicted) | 4.01 ± 0.50[4][9] |
Table of Chemical Data
| Property | Value |
| Exact Mass | 235.19400[5] |
| Hydrogen Bond Donor Count | 1[5] |
| Hydrogen Bond Acceptor Count | 2[5] |
| XLogP3 | 3.72290[8] |
Chemical Reactivity and Synthesis
As a secondary amine, this compound undergoes typical reactions such as N-alkylation and acylation.[1] The aromatic ring is also susceptible to electrophilic aromatic substitution.[1]
The compound is a key intermediate in the synthesis of the herbicide Pretilachlor (B132322).[1][15] This involves an acylation reaction of this compound with chloroacetyl chloride.[15]
Role of the compound as a key intermediate.
Experimental Protocols: Synthesis
Several methods for the synthesis of this compound have been reported. A primary challenge in its synthesis is controlling the reaction to favor monoalkylation and prevent the formation of the dialkylated byproduct, N,N-bis(2-propoxyethyl)-2,6-diethylaniline.[2][15] Using an excess of the starting aniline is a common strategy to mitigate this.[2][15]
Method 1: Alkylation with Chloroethyl Propyl Ether
This method involves the reaction of 2,6-diethylaniline (B152787) with chloroethyl propyl ether in the presence of an acid-binding agent.[15]
Synthesis via alkylation with chloroethyl propyl ether.
Protocol Details:
-
Molar Ratio : The molar ratio of 2,6-diethylaniline to chloroethyl propyl ether to the acid binding agent is specified as (1.5-2.5) : 1 : (0.45-0.7).[15]
-
Temperature : The alkylation reaction is conducted at a temperature ranging from 120°C to 180°C.[15]
-
Duration : The reaction is carried out for 5 to 8 hours.[15]
-
Outcome : This method is noted for its short process flow, increased raw material utilization, and reduced production costs.[15]
Method 2: Reaction with 2-chloro-1-ethoxypropane
An alternative synthesis route involves reacting 2,6-diethylaniline with 2-chloro-1-ethoxypropane.[16]
Protocol Details:
-
Molar Ratio : The optimal material molar ratio is 3:1 (2,6-diethylaniline to 2-chloro-1-ethoxypropane).[16]
-
Temperature : The reaction is maintained at 170°C.[16]
-
Duration : The optimal reaction time is 10 hours.[16]
-
Yield : Under these conditions, a product molar yield of 85.6% has been reported.[16]
Applications
This compound serves as a crucial intermediate in several industrial sectors.
-
Agrochemicals : Its primary application is in the production of the selective herbicide Pretilachlor, which is used to control weeds in rice crops.[1][6][15] The compound is valued for creating a stable herbicide with prolonged activity in the soil.[1][6]
-
Dyes and Pigments : It is used as an intermediate in the manufacturing of various dyes and pigments for the textile industry and other materials.[1][4]
-
Pharmaceuticals : The compound serves as an intermediate in the synthesis of certain medicinal compounds.[1][4]
-
Fuel Chemistry : It has potential applications as an antiknock agent in gasoline, offering a replacement for tetraethyl lead.[1]
Safety and Handling
Due to its potential toxicity and flammability, careful handling of this compound is required.[4]
Hazard Information:
-
GHS Classification : Causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[14]
-
Incompatibilities : It is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[14][17]
-
Hazardous Decomposition : When heated to decomposition, it emits toxic fumes, including carbon oxides and nitrogen oxides.[14][17]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[14][18]
-
Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[7][14][18]
First Aid Measures:
-
Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[14][18]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][18]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[14][18]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][18]
References
- 1. Buy this compound | 61874-13-3 [smolecule.com]
- 2. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 3. This compound | C15H25NO | CID 19855320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 61874-13-3 [chemicalbook.com]
- 7. 61874-13-3|this compound|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. This compound CAS#: 61874-13-3 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. scbt.com [scbt.com]
- 12. Pretilachlor Impurity 2 - SRIRAMCHEM [sriramchem.com]
- 13. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]
- 14. aksci.com [aksci.com]
- 15. Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 16. The synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
Technical Guide: Solubility Profile of 2,6-Diethyl-N-(2-propoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2,6-Diethyl-N-(2-propoxyethyl)aniline. Due to the limited publicly available quantitative data, this document focuses on summarizing qualitative solubility information and presenting standardized experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.
Introduction to this compound
This compound is an organic compound with the molecular formula C₁₅H₂₅NO.[1] It is classified as a substituted aniline (B41778) and finds applications as an intermediate in the synthesis of agrochemicals, such as the herbicide pretilachlor. Understanding its solubility is crucial for its synthesis, formulation, and application.
Solubility Data
Currently, specific quantitative solubility data for this compound in various solvents at different temperatures is not widely available in published literature. However, qualitative descriptions of its solubility have been reported and are summarized below.
Qualitative Solubility
The solubility of this compound in water and a range of common organic solvents is presented in Table 1.
| Solvent Type | Solvent | Solubility Description |
| Aqueous | Water | Not readily soluble |
| Polar Protic | Ethanol, Methanol | High solubility[1] |
| Polar Aprotic | Dichloromethane, Acetone, Dimethylformamide | Excellent solubility[1] |
| Non-polar Aromatic | Toluene, Benzene | Soluble |
Hansen Solubility Parameters
Hansen solubility parameters provide a method for predicting the solubility of a substance in a given solvent. The estimated Hansen solubility parameters for this compound are detailed in Table 2.
| Parameter | Value (MPa¹ᐟ²) |
| Dispersion (δd) | 16.8[1] |
| Polar (δp) | 4.2[1] |
| Hydrogen Bonding (δh) | 6.8[1] |
| Total (δt) | 18.1 [1] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, standardized experimental protocols are necessary. The following sections detail a general procedure for determining the solubility of this compound in organic solvents using the widely accepted shake-flask method.
Shake-Flask Method for Organic Solvents
This method is a reliable approach for determining the thermodynamic solubility of a compound in a specific solvent.
3.1.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography (GC)
-
Volumetric flasks and pipettes
3.1.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the selected organic solvent to the vial. The presence of excess solid is crucial to ensure that a saturated solution is formed at equilibrium.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. . Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop and validate a suitable HPLC-UV or GC method for the accurate quantification of the compound.
-
Analyze the diluted sample solution and determine its concentration by comparing its response to the calibration curve generated from the standard solutions.
-
-
Data Calculation and Reporting:
-
Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.
Synthesis Pathway
As no specific signaling pathways involving this compound are documented, a diagram illustrating a common synthesis route for the compound is provided below. This is relevant for its production and use as a chemical intermediate.
References
An In-Depth Technical Guide to the Safe Handling of 2,6-Diethyl-N-(2-propoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2,6-Diethyl-N-(2-propoxyethyl)aniline (CAS No. 61874-13-3), a versatile organic compound utilized in various industrial and research applications, including the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1][2] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.
Physicochemical and Toxicological Profile
A thorough understanding of the compound's properties is the foundation of safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H25NO[3][4] |
| Molecular Weight | 235.37 g/mol [2][3][4][5][6] |
| Appearance | Light yellow transparent liquid[1][2][7] |
| Boiling Point | 352 °C[1][2][3][7] |
| Flash Point | 150 °C[1][3][7] |
| Density | 0.953 g/cm³[1][3][7] |
| Refractive Index | 1.521[1][7] |
| Vapor Pressure | 4.04E-05 mmHg at 25°C[1] |
| Solubility | Insoluble in water; soluble in most organic solvents like toluene (B28343) and benzene.[1] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[3] |
Note: While some sources state "no data available" for GHS classification, the most detailed safety data sheets provide the classifications listed above.
Prudent Handling and Storage Protocols
Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls and Ventilation
Handling of this compound should be conducted in a well-ventilated area.[3][5] The use of a chemical fume hood is recommended to keep airborne concentrations low.[8] Facilities must be equipped with an eyewash station and a safety shower in case of accidental exposure.[3][8][9]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[3] A face shield may be appropriate for larger quantities or when splashing is a significant risk.[3]
-
Hand Protection: Wear chemically resistant gloves.[5] Gloves should be inspected for integrity before each use.[5]
-
Skin and Body Protection: A laboratory coat and closed-toed footwear are the minimum requirements.[3] For tasks with a higher risk of splashing, additional protective clothing may be necessary.[10]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator should be worn.[3]
Storage Requirements
Store containers tightly closed in a cool, dry, and well-ventilated area.[3][5] Keep away from incompatible substances such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][10] It is also crucial to protect the compound from sources of ignition.[3][5]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an accidental exposure.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air.[3][5] If breathing is difficult, administer oxygen.[3][5] If breathing has stopped, provide artificial respiration.[3][5] Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[3][5] Get medical advice if irritation persists.[3] |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting.[3][5] Rinse the mouth with water.[3][5] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[3][5] |
Spill and Waste Management
Accidental Release Measures
In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[3][5] Unprotected personnel should be kept away from the spill area.[3] Absorb the spill with an inert material such as sand or vermiculite (B1170534) and place it into a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains or waterways.[3][5]
Waste Disposal
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[3]
Fire and Explosion Hazard Data
While not highly flammable, this compound will burn if exposed to sufficient heat.
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3][5]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[3]
-
Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Experimental Workflow and Logic Diagrams
To aid in the practical application of these safety protocols, the following diagrams illustrate key decision-making processes and workflows.
Caption: Figure 1: Standard Handling Workflow
Caption: Figure 2: Emergency Response for Personal Exposure
References
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 61874-13-3 [smolecule.com]
- 3. aksci.com [aksci.com]
- 4. This compound | 61874-13-3 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C15H25NO | CID 19855320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
synthesis of pretilachlor from 2,6-Diethyl-N-(2-propoxyethyl)aniline
Introduction
Pretilachlor (B132322) is a selective, pre-emergence herbicide belonging to the chloroacetanilide class, widely utilized for weed control in rice cultivation.[1][2] The final and critical step in its synthesis is the N-acylation of the intermediate compound, 2,6-Diethyl-N-(2-propoxyethyl)aniline. This process involves the reaction of the secondary amine group of the aniline (B41778) derivative with chloroacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3] Careful control of reaction parameters such as temperature, solvent, and the choice of base is essential for achieving high yield and purity of the final product.[3][4]
Experimental Protocols
This section details the protocol for the synthesis of pretilachlor via the acylation of this compound with chloroacetyl chloride. The following procedure is a representative method compiled from established synthesis routes.[1][3]
Materials and Equipment:
-
Reactants:
-
This compound
-
Chloroacetyl chloride
-
-
Base/Acid Scavenger:
-
Solvent:
-
Apparatus:
Protocol:
-
Reaction Setup:
-
In a dry three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound and a base (e.g., sodium carbonate) in a suitable solvent like toluene.[3] The molar ratio of the aniline intermediate to chloroacetyl chloride is typically around 1:1 to 1:1.05.[1]
-
Purge the reaction vessel with an inert gas, such as nitrogen, to create an oxygen-free atmosphere.[3]
-
-
Acylation Reaction:
-
Cool the reaction mixture to a temperature between 0°C and 5°C using an ice/salt bath.[3]
-
Slowly add chloroacetyl chloride, potentially dissolved in the same solvent, to the reaction mixture via the dropping funnel over a period of 1-2 hours.[1][3] It is crucial to maintain the internal temperature below 5°C during this addition to control the exothermic reaction and minimize side-product formation.[3][6]
-
After the addition is complete, allow the reaction to proceed with stirring for an additional 3-4 hours, either while maintaining the low temperature or allowing it to warm to room temperature.[1][3]
-
-
Work-up and Purification:
-
Once the reaction is complete, as monitored by a suitable technique like TLC, quench the reaction by adding water to the mixture.[1][3]
-
Transfer the mixture to a separatory funnel. The organic layer containing the pretilachlor product is separated from the aqueous layer.[1][3]
-
Wash the organic layer sequentially with water and then a saturated brine solution to remove any remaining salts and impurities.[1]
-
Dry the organic phase over an anhydrous drying agent, such as anhydrous sodium sulfate.[1]
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude pretilachlor product.[1][7]
-
If necessary, the product can be further purified by vacuum distillation.[7]
-
Data Presentation
The following table summarizes quantitative data from various reported syntheses of pretilachlor, highlighting the reaction conditions and corresponding outcomes.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2,6-Diethylaniline (B152787) | Sodium Hydride | Toluene | 100-120 | 4 | 85 | 93.8 | [1] |
| 2,6-Diethylaniline | Sodium Ethoxide | Toluene | 100-120 | 4 | 60 | 87.5 | [1] |
| 2,6-Diethylaniline* | Sodium Hydride | Dioxane | 100 | 4 | 81 | 92.0 | [1] |
| This compound | Sodium Carbonate | Toluene | < 5 | 3 | 95 | Not specified | [3] |
| 2,6-diethylanilinopropyl ether | Liquid Caustic | Not specified | Not specified | Not specified | 92 | 95 | [8] |
*Note: These examples represent a "one-pot" synthesis where this compound is formed in situ from 2,6-diethylaniline before the acylation step in the same reactor.[1]
Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of Pretilachlor.
Caption: Chemical reaction pathway for Pretilachlor synthesis.
References
- 1. CN102173998B - Method for one-pot synthesis of herbicide pretilachlor - Google Patents [patents.google.com]
- 2. Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. US4168965A - 2,6-Diethyl-n-(2'-N-propoxyethyl)-chloroacetanilide for selectively combating weeds - Google Patents [patents.google.com]
- 4. Pretilachlor (Ref: CGA 26423) [sitem.herts.ac.uk]
- 5. CN102229542A - Method for synthesizing pretilachlor - Google Patents [patents.google.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. CN105601529A - Pretilachlor synthesis method - Google Patents [patents.google.com]
- 8. Method and device for continuous acylation synthesis of pretilachlor - Eureka | Patsnap [eureka.patsnap.com]
Application Notes: N-Alkylation of 2,6-Diethylaniline
Introduction
N-alkylated derivatives of 2,6-diethylaniline (B152787) are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The N-alkylation of anilines is a fundamental reaction in organic synthesis, but achieving high selectivity for mono-alkylation over di-alkylation, while avoiding the formation of quaternary ammonium (B1175870) salts, can be challenging.[1] This document provides detailed protocols for the N-alkylation of 2,6-diethylaniline, with a primary focus on a highly efficient and selective reductive amination method. An alternative direct alkylation method is also presented for comparison.
The featured protocol utilizes a palladium on carbon (Pd/C) catalyst for the reductive amination of 2,6-diethylaniline with an aldehyde.[2] This method is advantageous due to its mild reaction conditions (room temperature), excellent yields, high selectivity for the mono-N-alkylated product, and its environmentally benign nature.[1]
Featured Protocol: Reductive Amination for the Synthesis of N-ethyl-2,6-diethylaniline
This protocol describes a one-pot reductive amination process. The reaction proceeds through the initial formation of a Schiff base intermediate from the reaction of 2,6-diethylaniline with an aldehyde. Subsequently, the Pd/C catalyst facilitates the reduction of this intermediate to the desired N-alkylated amine, using hydrogen generated in-situ from ammonium formate (B1220265).[2]
Data Presentation
The quantitative data for the reagents and a comparison of reaction conditions are summarized in the tables below.
Table 1: Reagents for Reductive Amination of 2,6-Diethylaniline
| Compound | Role | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Ratio |
| 2,6-Diethylaniline | Starting Material | 149.23 | 5 | 1.0 |
| Acetaldehyde | Alkylating Agent | 44.05 | 5 | 1.0 |
| 10% Palladium on Carbon | Catalyst | N/A | 0.5 | 0.1 |
| Ammonium Formate | Hydrogen Donor | 63.06 | 50 | 10.0 |
| 2-Propanol | Solvent | 60.10 | N/A | N/A |
| Water | Co-solvent | 18.02 | N/A | N/A |
Table 2: Comparison of N-Alkylation Methods
| Parameter | Method 1: Reductive Amination[1] | Method 2: Direct Alkylation[3] |
| Product | N-ethyl-2,6-diethylaniline | N-(2-propoxyethyl)-2',6'-diethylaniline |
| Alkylating Agent | Acetaldehyde | 1-propoxy-2-chloroethane |
| Catalyst | 10% Pd/C | Ferrous Chloride (FeCl₂) |
| Solvent | 2-Propanol / Water | None (Neat) |
| Temperature | Room Temperature | 150 °C (Reflux) |
| Time | 30 minutes | 15 hours |
| Reported Yield | Excellent | 92.0% |
Experimental Protocols
Protocol 1: Synthesis of N-ethyl-2,6-diethylaniline via Reductive Amination [1][4]
This method presents a facile, economical, and environmentally benign alternative for reductive amination.[1]
Materials:
-
2,6-Diethylaniline (5 mmol)
-
Acetaldehyde (5 mmol)
-
10% Palladium on Carbon (Pd/C) (0.5 mmol)
-
Ammonium formate (50 mmol)
-
2-Propanol (90 ml)
-
Water (10 ml)
-
Brine solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Ethyl Acetate/Cyclohexane (for elution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation: To a round-bottom flask, add 90 ml of 2-propanol and 0.5 mmol of 10% Pd/C. In a separate beaker, dissolve 50 mmol of ammonium formate in 10 ml of water. Transfer the ammonium formate solution to the flask containing the Pd/C. Stir the mixture vigorously for 5 minutes at room temperature to activate the catalyst.[1][4]
-
Reaction Mixture: To the activated catalyst mixture, add 5 mmol of 2,6-diethylaniline and 5 mmol of acetaldehyde.[1][4]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1][4]
-
Work-up: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[4] Remove the solvent from the filtrate under reduced pressure at 45-50°C.[1]
-
Extraction: Dilute the resulting residue with dichloromethane and wash with a brine solution.[1][2] Separate the organic phase and dry it over anhydrous Na₂SO₄.[1]
-
Purification: Remove the solvent by distillation under reduced pressure. Purify the crude residue by silica gel column chromatography using an Ethyl Acetate/Cyclohexane solvent system to yield the pure N-ethyl-2,6-diethylaniline.[1][4]
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H and ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[4]
Protocol 2: Synthesis of N-(2-propoxyethyl)-2',6'-diethylaniline via Direct Alkylation [3]
This method demonstrates a direct N-alkylation using an alkyl halide under thermal conditions.
Materials:
-
2,6-Diethylaniline (0.2 mol)
-
1-propoxy-2-chloroethane (0.4 mol)
-
Ferrous Chloride (FeCl₂) (0.1 mol)
-
Dichloromethane (DCM)
-
10% Sodium hydroxide (B78521) solution
-
Magnesium sulfate (MgSO₄)
-
Celite
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for work-up and distillation
Procedure:
-
Reaction Setup: To a 100 ml three-necked flask, add 2,6-diethylaniline (0.2 mol), 1-propoxy-2-chloroethane (0.4 mol), and FeCl₂ (0.1 mol).[3]
-
Reaction: Heat the mixture to reflux at 150°C and maintain for 15 hours.[3]
-
Work-up: After the reaction, cool the mixture to room temperature. Dilute the solution with dichloromethane and wash with a 10% sodium hydroxide solution until the pH is between 7 and 8.[3]
-
Purification: Filter the solution through Celite. Separate the organic layer and dry it over magnesium sulfate.[3] Concentrate the solution under reduced pressure and purify the product by vacuum distillation to obtain N-(2-propoxyethyl)-2',6'-diethylaniline.[3]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the featured reductive amination protocol and a decision guide for selecting an appropriate N-alkylation method.
Caption: Experimental workflow for N-alkylation via reductive amination.
Caption: Decision guide for selecting an N-alkylation method.
References
Application Notes and Protocols: Acylation of 2,6-Diethyl-N-(2-propoxyethyl)aniline with Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of 2,6-Diethyl-N-(2-propoxyethyl)aniline with chloroacetyl chloride is a critical step in the synthesis of the selective, pre-emergence herbicide, Pretilachlor. This reaction forms a stable amide bond and introduces a reactive chloroacetyl group, making the resulting molecule, 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide (Pretilachlor), effective in controlling a wide range of weeds, particularly in rice cultivation. Understanding the nuances of this N-acylation reaction is paramount for process optimization, yield maximization, and ensuring product purity in agrochemical research and development.
This document provides detailed application notes and experimental protocols for the acylation of this compound with chloroacetyl chloride, summarizing key quantitative data and outlining a comprehensive experimental workflow.
Data Presentation
The following table summarizes various reported conditions and yields for the synthesis of Pretilachlor, focusing on the acylation step. It is important to note that many industrial syntheses are performed as a one-pot process, starting from 2,6-diethylaniline (B152787). The data presented here reflects the overall yield of these multi-step syntheses, with the acylation being the final key transformation.
| Entry | Starting Material | Acylating Agent | Solvent | Base/Acid Binder | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) | Reference |
| 1 | This compound | Chloroacetyl chloride | Toluene (B28343) | Sodium carbonate | < 5 | 3 | - | - | --INVALID-LINK-- |
| 2 | 2,6-diethylaniline (one-pot) | Chloroacetyl chloride | Toluene | Sodium ethoxide | 100 | 4 | 60 | 87.5 | --INVALID-LINK-- |
| 3 | 2,6-diethylaniline (one-pot) | Chloroacetyl chloride | Toluene | Sodium hydride | 100 | 4 | 85 | 93.8 | --INVALID-LINK-- |
| 4 | 2,6-diethylaniline (one-pot) | Chloroacetyl chloride | Toluene | - | 90 | 4 | 78 | 91.3 | --INVALID-LINK-- |
| 5 | 2,6-diethylaniline (one-pot) | Chloroacetyl chloride | Toluene | - | 80 | 4 | 75 | 90.6 | --INVALID-LINK-- |
| 6 | 2-ethyl-6-methyl-N-(1'-methoxyl-propyl-2-group)phenylamine | Chloroacetyl chloride | Toluene | Triethylamine | Room Temp | 5 | >92 | - | --INVALID-LINK-- |
Experimental Protocols
The following protocols provide detailed methodologies for the acylation reaction. Protocol 1 is a direct acylation, while Protocol 2 describes a one-pot synthesis, which is a common industrial approach.
Protocol 1: Direct Acylation of this compound
This protocol is based on a procedure described for the synthesis of Pretilachlor. --INVALID-LINK--
Materials:
-
This compound
-
Chloroacetyl chloride
-
Toluene
-
Sodium carbonate (or another suitable acid binder like triethylamine)
-
Water
-
Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer
-
Ice/salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve this compound (e.g., 0.1 mol, 23.5 g) and sodium carbonate (e.g., 0.12 mol, 12.7 g) in 200 mL of anhydrous toluene.
-
Cool the mixture to 0°C using an ice/salt bath.
-
While stirring vigorously, add a solution of chloroacetyl chloride (e.g., 0.11 mol, 12.4 g) in 50 mL of anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 5°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 3 hours.
-
Allow the reaction mixture to warm to room temperature and stir for another 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline (B41778) is consumed.
-
Upon completion, carefully add 100 mL of water to the reaction mixture to quench the reaction and dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% hydrochloric acid (to remove any unreacted amine), 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide can be further purified by vacuum distillation or column chromatography.
Protocol 2: One-Pot Synthesis of Pretilachlor from 2,6-Diethylaniline
This protocol is adapted from a patented one-pot synthesis method. --INVALID-LINK--
Materials:
-
2,6-Diethylaniline
-
Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
-
Chloroethyl propyl ether
-
Chloroacetyl chloride
-
Anhydrous toluene
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Multi-neck round-bottom flask with a mechanical stirrer, thermometer, and condenser
-
Heating mantle
Procedure:
-
Alkylation Step:
-
To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,6-diethylaniline (1.0 mol, 149 g) and 100 mL of anhydrous toluene.
-
Under an inert atmosphere (e.g., nitrogen), slowly add sodium hydride (1.1 mol, 44 g of 60% dispersion) in portions, controlling the rate of addition to manage gas evolution. Alternatively, sodium ethoxide (1.1 mol, 74.8 g) can be used.
-
Stir the mixture at 40°C for 1 hour.
-
Add chloroethyl propyl ether (1.05 mol, 129 g) dropwise.
-
After the addition, heat the reaction mixture to 120°C and maintain for 2 hours.
-
-
Acylation Step:
-
Cool the reaction mixture to approximately 80-90°C.
-
Add chloroacetyl chloride (1.0 mol, 113 g) dropwise to the reaction mixture.
-
After the addition is complete, increase the temperature to 100°C and continue to stir for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 200 mL of water and stir for 5-10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer twice with saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation under reduced pressure to yield the final product, 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.
-
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction for the synthesis of Pretilachlor.
Application Notes and Protocols for the Quantification of 2,6-Diethyl-N-(2-propoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diethyl-N-(2-propoxyethyl)aniline is a key intermediate in the synthesis of various agrochemicals, most notably the herbicide pretilachlor.[1][2] Accurate and precise quantification of this aniline (B41778) derivative is crucial for process monitoring, quality control of the final product, and for studying its environmental fate and toxicology. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Analytical Methods Overview
Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the quantitative analysis of aniline derivatives.[3] Reversed-phase HPLC with UV detection is a straightforward and reliable method for assaying the purity of this compound.
-
Gas Chromatography (GC): Well-suited for the analysis of volatile and semi-volatile compounds like aniline derivatives. GC-FID provides excellent quantification, while GC-MS offers definitive identification of the analyte and any impurities.[4][5]
Quantitative Data Summary
The following tables summarize the typical validation parameters for the HPLC-UV and GC-FID quantification of this compound. These values are based on methods developed for closely related aniline derivatives and serve as a benchmark for method validation.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-FID Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
a. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound analytical standard (≥98% purity).
-
HPLC grade acetonitrile (B52724) and water.
-
0.45 µm syringe filters.
b. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
c. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
d. Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolation from the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a GC-FID method for the quantification of this compound. For definitive identification, a mass spectrometer (MS) can be used as the detector.
a. Instrumentation and Materials
-
Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.
-
Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a mid-polarity phase like 5% phenyl-methylpolysiloxane).
-
This compound analytical standard (≥98% purity).
-
HPLC grade acetone (B3395972) or ethyl acetate.
-
High purity helium, hydrogen, and air.
b. Chromatographic Conditions
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
c. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetone in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetone to create concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetone to an estimated concentration within the calibration range.
d. Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the standard. For GC-MS, the mass spectrum of the sample peak should match the standard's spectrum.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolation from the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-FID/MS analysis.
References
- 1. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 2. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
Application Notes: Purification of 2,6-Diethyl-N-(2-propoxyethyl)aniline by Distillation
Introduction
2,6-Diethyl-N-(2-propoxyethyl)aniline is a key intermediate in the synthesis of various organic compounds, including agrochemicals like the herbicide pretilachlor.[1][2] Its purity is crucial for the successful outcome of subsequent reactions. Distillation, particularly under reduced pressure (vacuum distillation), is an effective method for its purification.[1][3][4][5] This technique is preferred due to the compound's high boiling point at atmospheric pressure, which can lead to decomposition if heated for extended periods.[5][6]
Principle of Purification by Vacuum Distillation
Vacuum distillation lowers the boiling point of liquids by reducing the pressure above them.[5][6] This allows for the distillation of high-boiling compounds at significantly lower temperatures, thereby preventing thermal degradation.[4][5] The separation is based on the differences in the boiling points of the desired compound and its impurities.[6]
Common Impurities in Crude this compound
The synthesis of this compound typically involves the N-alkylation of 2,6-diethylaniline (B152787).[2][7] This process can result in several impurities that need to be removed during purification:
-
Unreacted Starting Materials: 2,6-diethylaniline and the alkylating agent (e.g., 2-chloroethyl propyl ether).[1][2]
-
Over-alkylation Byproducts: N,N-bis(2-propoxyethyl)-2,6-diethylaniline can form, especially with excess alkylating agent.[1][2]
-
Solvents: Residual solvents from the reaction or work-up steps.
-
Inorganic Salts: Byproducts from the reaction, which are typically removed during an aqueous work-up before distillation.[1]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound and its common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | C15H25NO | 235.37 | 352 at 760 mmHg[8][9][10]; 110-115 at 0.6 Torr[3] | Light yellow transparent liquid[1][8][11] |
| 2,6-Diethylaniline | C10H15N | 149.23 | 214-216 at 760 mmHg | Colorless to yellow liquid |
| 2-Chloroethyl propyl ether | C5H11ClO | 122.59 | 127-129 at 760 mmHg[3] | Colorless liquid |
| N,N-bis(2-propoxyethyl)-2,6-diethylaniline | C20H35NO2 | 321.50 | Higher than the main product | - |
Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol outlines the procedure for the purification of crude this compound by vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation flask)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flasks
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips[12]
-
Vacuum pump
-
Cold trap
-
Pressure gauge (manometer)
-
Glass wool for insulation
-
Grease for ground glass joints
Procedure:
-
Preparation of the Distillation Apparatus:
-
Ensure all glassware is clean and dry.
-
Lightly grease all ground glass joints to ensure a good seal under vacuum.[4]
-
Assemble the distillation apparatus as shown in the workflow diagram. Place a magnetic stir bar or boiling chips in the distillation flask to prevent bumping.[12]
-
Place the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Wrap the distillation flask and the lower part of the distillation head with glass wool or aluminum foil to ensure uniform heating and minimize heat loss.[4]
-
-
Initiating the Distillation:
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer and adjusted to the desired level (e.g., 0.6 Torr).[3]
-
Once the desired pressure is stable, begin stirring if using a magnetic stirrer.
-
Gradually heat the distillation flask using the heating mantle.
-
-
Fraction Collection:
-
Monitor the temperature at the distillation head. The temperature will rise as the first fraction of lower-boiling impurities begins to distill.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound under the applied vacuum (approximately 110-115 °C at 0.6 Torr), change to a clean receiving flask to collect the pure product.[3]
-
Maintain a steady distillation rate by carefully controlling the heating.
-
-
Terminating the Distillation:
-
Once the majority of the product has been collected and the temperature begins to drop or fluctuate, stop the heating.
-
Allow the apparatus to cool down to room temperature.
-
Slowly and carefully release the vacuum before disconnecting the receiving flask containing the purified product.
-
-
Post-Distillation:
-
The purified this compound should be a light yellow, transparent liquid.[1][8]
-
Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of over 96% can be achieved with this method.[3]
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aniline (B41778) and its derivatives can be toxic. Avoid inhalation, ingestion, and skin contact.[9]
-
Vacuum distillation poses an implosion risk. Use appropriate glassware and check for any cracks or defects before use. A blast shield is recommended.
Workflow Visualization
Caption: Workflow for the purification of this compound by vacuum distillation.
References
- 1. Buy this compound | 61874-13-3 [smolecule.com]
- 2. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 3. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 4. texiumchem.com [texiumchem.com]
- 5. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE [vedantu.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. The synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 8. lookchem.com [lookchem.com]
- 9. aksci.com [aksci.com]
- 10. chembk.com [chembk.com]
- 11. Pretilachlor Impurity 2 - SRIRAMCHEM [sriramchem.com]
- 12. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Catalytic Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Diethyl-N-(2-propoxyethyl)aniline is a key chemical intermediate, primarily utilized in the agrochemical industry for the synthesis of the selective, pre-emergence herbicide pretilachlor (B132322).[1] Pretilachlor is extensively used in rice cultivation to control a wide variety of weeds.[1] The molecular formula of this compound is C₁₅H₂₅NO, and its molecular weight is 235.37 g/mol .[2][3] It typically appears as a light yellow transparent liquid.[2][4] The strategic placement of two ethyl groups at the ortho positions of the aniline (B41778) ring and a 2-propoxyethyl group on the nitrogen atom creates a sterically hindered environment that influences its reactivity.[1] This document outlines two primary catalytic methods for its synthesis: direct N-alkylation and reductive amination.
Method 1: Direct N-Alkylation
Direct N-alkylation is a conventional approach for synthesizing this compound.[1][2] This method involves the nucleophilic substitution reaction between 2,6-diethylaniline (B152787) and a 2-propoxyethyl halide, such as 2-chloroethyl propyl ether or 1-bromo-2-propoxyethane.[1][2] A significant challenge in this process is the potential for over-alkylation, which results in the formation of N,N-bis(2-propoxyethyl)-2,6-diethylaniline as a byproduct.[1][5] To favor mono-alkylation, an excess of 2,6-diethylaniline is typically used.[1][5] The reaction can be performed under normal or elevated pressure, and various catalytic systems have been explored to enhance efficiency and selectivity.[1][5]
Reaction Pathway: Direct N-Alkylation
Caption: Reaction scheme for direct N-alkylation.
Quantitative Data for Direct N-Alkylation
| Parameter | Conditions/Values | Yield | Reference |
| Molar Ratio | (2,6-diethylaniline : 2-propoxyethyl halide) 1.5-2.5 : 1 | - | [5] |
| Acid Binding Agent Molar Ratio | 0.45-0.7 (relative to alkylating agent) | - | [5] |
| Reaction Temperature | 120-180 °C | - | [5][6] |
| Reaction Time | 5-8 hours | - | [5][6] |
| Alternative Condition | 170 °C, 10 hours, 3:1 molar ratio (aniline:halide) | 85.6% | [7] |
Experimental Protocol: Direct N-Alkylation
This protocol is based on conditions described in patent literature.[5][6]
Materials:
-
2,6-Diethylaniline
-
2-Chloroethyl propyl ether
-
Acid binding agent (e.g., Sodium Carbonate)
-
Solvent (optional, reaction can be solvent-free)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (B78521) (for workup)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Anhydrous sodium sulfate
-
Celite
Equipment:
-
Pressurized reaction vessel or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a pressurized reaction vessel, add 2,6-diethylaniline, 2-chloroethyl propyl ether, and the acid binding agent. The molar ratio of 2,6-diethylaniline to 2-chloroethyl propyl ether should be between 1.5:1 and 2.5:1 to minimize dialkylation.[5]
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 120-180 °C with vigorous stirring.[5][6] Maintain the reaction for 5-8 hours.[5][6] Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent like dichloromethane (B109758) and wash with water.
-
Purification:
-
To remove unreacted 2,6-diethylaniline, wash the organic layer with a dilute solution of hydrochloric acid.
-
Neutralize any remaining acid by washing with a dilute sodium hydroxide solution, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture through a pad of celite to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Method 2: Catalytic Reductive Amination
Reductive amination provides an alternative and often more selective route for the synthesis of this compound.[1] This "one-pot" method involves the reaction of 2,6-diethylaniline with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent and a catalyst.[1] A highly effective system for this transformation utilizes a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor.[1][8] This method is notable for its mild reaction conditions, typically proceeding at room temperature, and offers high selectivity for the mono-alkylation product with excellent yields.[1][8][9]
Reaction Pathway: Reductive Amination
Caption: Reaction scheme for reductive amination.
Quantitative Data for Reductive Amination
| Parameter | Conditions/Values | Reference |
| Catalyst | Palladium on carbon (Pd/C) | [1][8][9] |
| Catalyst Loading | ~0.1 equivalents | [8] |
| Hydrogen Donor | Ammonium formate | [1][8][9] |
| Donor Loading | ~10 equivalents | [8] |
| Solvent | Aqueous 2-propanol | [1][8] |
| Temperature | Room temperature | [1][8] |
| Reaction Time | ~30 minutes | [8] |
Experimental Protocol: Catalytic Reductive Amination
This protocol is adapted from a similar procedure for the N-alkylation of 2,6-diethylaniline.[8][10]
Materials:
-
2,6-Diethylaniline
-
2-Propoxyacetaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
2-Propanol
-
Deionized water
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
-
Celite
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation: In a round-bottom flask, prepare a 9:1 (v/v) mixture of 2-propanol and water. Add 10% Pd/C (approx. 0.1 eq.) to the solvent. Dissolve ammonium formate (approx. 10 eq.) in a small amount of water and add it to the flask. Stir the mixture for 5 minutes at room temperature to activate the catalyst.[8]
-
Reaction Mixture: To the activated catalyst suspension, add 2,6-diethylaniline (1 eq.) and 2-propoxyacetaldehyde (1 eq.).[8]
-
Reaction: Stir the reaction mixture vigorously at room temperature for approximately 30 minutes.[8] Monitor the reaction's completion by TLC.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8][10] Wash the celite pad with 2-propanol.
-
Workup:
-
Final Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the final product. If necessary, further purification can be achieved through column chromatography.[10]
General Experimental and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of this compound.
Caption: General laboratory workflow for synthesis and purification.
References
- 1. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 61874-13-3 [smolecule.com]
- 3. This compound | 61874-13-3 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104478741A - Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Google Patents [patents.google.com]
- 7. The synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
one-pot synthesis of pretilachlor using 2,6-Diethyl-N-(2-propoxyethyl)aniline
Introduction
Pretilachlor (B132322) is a selective, pre-emergence herbicide widely used for the control of annual grasses, sedges, and some broadleaf weeds in rice and other crops. It belongs to the chloroacetamide class of herbicides and functions by inhibiting cell division in target weeds. The efficient synthesis of Pretilachlor is of significant interest to the agrochemical industry. This document provides detailed application notes and protocols for the one-pot synthesis of Pretilachlor, focusing on the acylation of 2,6-Diethyl-N-(2-propoxyethyl)aniline with chloroacetyl chloride. The protocols described herein are based on established patent literature, offering a streamlined and effective method for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Reaction Principle
The synthesis involves the N-acylation of the secondary amine, this compound, with chloroacetyl chloride. The reaction is typically carried out in an aprotic solvent. The overall transformation is depicted in the following scheme:
Caption: General reaction scheme for the synthesis of Pretilachlor from this compound and chloroacetyl chloride.
Experimental Data Summary
The following table summarizes the quantitative data from various experimental conditions for the one-pot synthesis of Pretilachlor, starting from 2,6-diethylaniline (B152787). The data for the acylation step, which corresponds to the conversion of in-situ generated this compound, is highlighted.
| Embodiment | Alkylation Temperature (°C) | Alkylation Time (h) | Acylation Temperature (°C) | Acylation Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 80 | 1 | 80 | 4 | 75 | 90.6 | [1] |
| 2 | 100 | 2 | 90 | 4 | 78 | 91.3 | [1][2] |
| 3 | 120 | 2 | 100 | 4 | 82 | 93.5 | [1] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of Pretilachlor. The procedure is adapted from the examples provided in the patent literature.[1][2]
Materials and Reagents:
-
2,6-Diethylaniline
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene
-
Chloroethyl propyl ether
-
Chloroacetyl chloride
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
2000 mL three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Protocol:
Step 1: Formation of the Sodium Salt of 2,6-Diethylaniline
-
To a 2000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 149 grams (1.0 mol) of 2,6-diethylaniline and 100 mL of toluene.
-
While stirring, carefully add 40 grams of 60% sodium hydride (1.0 mol) in portions. Control the rate of addition to manage the evolution of hydrogen gas.
-
Continue stirring until the bubbling subsides, indicating the formation of the sodium salt is complete.
Step 2: Alkylation to form this compound (in-situ)
-
To the reaction mixture from Step 1, add 122.5 grams (1.0 mol) of chloroethyl propyl ether dropwise using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to the desired alkylation temperature (e.g., 80°C, 100°C, or 120°C) and maintain for the specified time (1-2 hours).[1]
Step 3: Acylation to form Pretilachlor
-
After the alkylation step, add 113 grams (1.0 mol) of chloroacetyl chloride dropwise to the reaction mixture containing the in-situ generated this compound.
-
Upon completion of the addition, continue to heat the reaction mixture at the specified acylation temperature (e.g., 80°C, 90°C, or 100°C) for 4 hours.[1]
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully add 200 mL of water and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer and wash it twice with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain the crude Pretilachlor product.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis of Pretilachlor.
Caption: Workflow for the one-pot synthesis of Pretilachlor.
Safety Precautions:
-
This synthesis should be performed in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable and reactive substance. Handle with extreme care and in an inert atmosphere if possible.
-
Chloroacetyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Disclaimer: This protocol is intended for informational purposes for qualified researchers and professionals. It is essential to conduct a thorough literature review and risk assessment before undertaking any chemical synthesis. The user is solely responsible for all safety precautions and outcomes.
References
Application Notes and Protocols for 2,6-Diethyl-N-(2-propoxyethyl)aniline in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diethyl-N-(2-propoxyethyl)aniline, commonly known as Pretilachlor, is a selective, pre-emergence herbicide belonging to the chloroacetamide class.[1][2] It is extensively utilized in agriculture, particularly in the cultivation of transplanted and direct-seeded rice, to control a broad spectrum of annual grasses, sedges, and some broadleaf weeds.[2][3][4] Its efficacy lies in its ability to inhibit the growth of weeds before they emerge, thereby reducing competition for nutrients, water, and sunlight during the critical early stages of crop development.[3] Pretilachlor is absorbed by germinating shoots and roots, with subsequent translocation within the plant.[1]
Mechanism of Action
The primary mode of action of Pretilachlor is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in target plants.[5][6][7] This is achieved by inhibiting the elongase enzymes involved in the fatty acid elongation complex located in the endoplasmic reticulum.[7][8] This disruption of VLCFA production impedes the formation of essential components for cell membranes and cuticular waxes, leading to a cessation of cell division and growth, ultimately resulting in the death of susceptible weed seedlings.[1]
Signaling Pathway of Pretilachlor Action
Caption: Mechanism of action of Pretilachlor via inhibition of the VLCFA elongase complex.
Data Presentation
Table 1: Efficacy of Pretilachlor on Common Weeds in Rice
| Target Weed | Scientific Name | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Barnyard Grass | Echinochloa crus-galli | 600 | 91.75 | |
| Barnyard Grass | Echinochloa crus-galli | 750 | 81.4 | [9] |
| Jungle Rice | Echinochloa colona | 500-600 | Effective Control | [2] |
| Rice Flat Sedge | Cyperus iria | 500-600 | Effective Control | [2] |
| Smallflower Umbrella Sedge | Cyperus difformis | 500-600 | Effective Control | [2] |
| Ricefield Finger-rush | Fimbristylis miliacea | 500-600 | Effective Control | [2] |
| Monochoria | Monochoria vaginalis | 500-600 | Effective Control | [2] |
Table 2: Residue and Dissipation of Pretilachlor
| Matrix | Application Rate | Half-life (DT₅₀) | Time to BDL* | Reference |
| Paddy Water | 1.25 g a.i./ha | 2.0 days | 15 days | [10] |
| Paddy Soil | 1.25 g a.i./ha | 30.13 days | 70 days | [10] |
| Paddy Soil | 750 g a.i./ha | 15.06 days | - |
*BDL: Below Detectable Level
Experimental Protocols
Protocol 1: Evaluation of Pretilachlor Efficacy on Weed Control (Greenhouse Bioassay)
This protocol outlines a whole-plant bioassay to determine the efficacy of Pretilachlor against target weed species.
1. Materials:
- Pretilachlor formulation (e.g., 50% EC)
- Seeds of target weed species (e.g., Echinochloa crus-galli)
- Susceptible reference seeds
- Pots (10 cm diameter) filled with standard potting mix
- Greenhouse or controlled environment chamber
- Spraying equipment calibrated for small plot application
- Deionized water
- Analytical balance
2. Seed Germination and Planting:
- Germinate weed seeds according to species-specific requirements to ensure uniform emergence.
- Plant 5-10 uniform seedlings at the 2-3 leaf stage into each pot.
- Allow plants to establish for 48 hours in the greenhouse under optimal conditions (e.g., 25-30°C, 14h photoperiod).
3. Herbicide Application:
- Prepare a stock solution of Pretilachlor. Serially dilute to achieve a range of application rates (e.g., 300, 450, 600, 750, 1200 g a.i./ha).
- Include an untreated control (sprayed with water only) and a susceptible reference population.
- Apply the herbicide solutions uniformly to the soil surface of the pots using a calibrated sprayer.
- Randomize the placement of pots in the greenhouse and replicate each treatment at least three times.
4. Data Collection and Analysis:
Visually assess phytotoxicity (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete kill).
At 21 DAT, harvest the above-ground biomass from each pot.
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
Calculate the Weed Control Efficiency (%) relative to the untreated control: WCE (%) = [(Dry Weight of Control - Dry Weight of Treatment) / Dry Weight of Control] * 100.
Analyze the data using ANOVA to determine significant differences between treatments. Calculate the GR₅₀ (dose required for 50% growth reduction) using dose-response curve analysis.
Caption: Experimental workflow for testing the efficacy of Pretilachlor.
Protocol 2: Analysis of Pretilachlor Residues in Soil by HPLC-UV
This protocol provides a method for the extraction, cleanup, and quantification of Pretilachlor residues in soil samples.
1. Materials and Reagents:
- HPLC system with UV detector (Agilent 1200 or equivalent)
- Reversed-phase C18 column (e.g., Zorbax SB-C18, 5 µm, 2.1 x 150 mm)
- Acetonitrile (HPLC grade)
- Methanol (B129727) (HPLC grade)
- Water (HPLC grade)
- Sodium chloride (NaCl)
- Analytical standard of Pretilachlor (≥98% purity)
- Mechanical shaker
- Rotary evaporator
- Syringe filters (0.45 µm)
- Glassware (Erlenmeyer flasks, separatory funnels)
2. Sample Preparation and Extraction:
- Collect soil samples from the experimental plot at various time intervals (e.g., 0, 5, 15, 30, 50, 70 days after application).
- Air-dry the soil samples, remove debris, and sieve through a 2 mm mesh.
- Weigh 50 g of the homogenized soil sample into a 500 mL Erlenmeyer flask.
- Add 100 mL of methanol and shake on a mechanical shaker for 2 hours.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction of the soil residue with another 100 mL of methanol and combine the filtrates.
- Concentrate the combined extract to approximately 20 mL using a rotary evaporator at 40°C.
3. Sample Cleanup (Liquid-Liquid Partitioning):
- Transfer the concentrated extract to a 500 mL separatory funnel.
- Add 75 mL of 5% NaCl solution to the funnel.
- Partition the aqueous extract twice with 100 mL of n-hexane by shaking vigorously for 2 minutes each time.
- Collect the n-hexane layers and pass them through anhydrous sodium sulfate (B86663) to remove any residual water.
- Evaporate the n-hexane to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume (e.g., 2 mL) of the mobile phase (Acetonitrile:Water).
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
- Column: C18 reversed-phase (e.g., Zorbax SB-C18, 5.0µm, 2.1×150mm)
- Mobile Phase: Acetonitrile:Water (90:10, v/v)[10]
- Flow Rate: 1.0 mL/min[10]
- Injection Volume: 20 µL[10]
- Detector: UV at 210 nm[10]
- Column Temperature: 30°C
- Run Time: 10 minutes
5. Quantification:
- Prepare a series of standard solutions of Pretilachlor in the mobile phase (e.g., 0.01, 0.1, 0.5, 1.0, 5.0, 10.0 ppm).
- Inject the standards to generate a calibration curve based on peak area versus concentration.
- Inject the prepared samples and quantify the Pretilachlor concentration by comparing the peak area to the calibration curve.
- The limit of detection (LOD) for this method is approximately 0.01 ppm.[10]
Conclusion
This compound (Pretilachlor) is a highly effective pre-emergence herbicide crucial for weed management in rice cultivation. Understanding its mechanism of action, application rates, and environmental fate is essential for its judicious use in agrochemical research and development. The provided protocols for efficacy testing and residue analysis offer standardized methods for researchers to evaluate its performance and environmental impact, ensuring both crop productivity and ecological safety. Responsible application and adherence to recommended dosages are critical to mitigate potential environmental risks and prevent the development of herbicide resistance.
References
- 1. researchinventy.com [researchinventy.com]
- 2. Crystal Crop Protection Limited [crystalcropprotection.com]
- 3. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]
- 4. Crystal Crop Protection Limited [crystalcropprotection.com]
- 5. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Pretilachlor (Ref: CGA 26423) [sitem.herts.ac.uk]
- 7. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
- 8. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 9. isws.org.in [isws.org.in]
- 10. nepjol.info [nepjol.info]
Application Notes and Protocols: Reaction Kinetics of 2,6-Diethyl-N-(2-propoxyethyl)aniline Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of 2,6-Diethyl-N-(2-propoxyethyl)aniline is a critical reaction, most notably in the agrochemical industry where it serves as the final step in the synthesis of the selective herbicide, pretilachlor (B132322).[1][2] In this reaction, this compound is acylated using chloroacetyl chloride to form the active herbicidal compound. Understanding the reaction kinetics of this transformation is paramount for process optimization, ensuring high yield, purity, and cost-effectiveness in large-scale production. These notes provide a comprehensive overview of the reaction, expected kinetic parameters based on analogous reactions, and detailed protocols for conducting a thorough kinetic study.
While specific kinetic data for the acylation of this compound is not extensively published, the kinetics of N-acylation of substituted anilines have been studied. Generally, the acylation of anilines with acyl chlorides is a second-order reaction, being first-order with respect to both the aniline (B41778) and the acylating agent.[3] The reaction rate is significantly influenced by the steric hindrance around the amino group and the electronic properties of the substituents on the aromatic ring. The presence of two bulky ethyl groups at the ortho positions of this compound is expected to sterically hinder the approach of the acylating agent, thereby influencing the reaction rate.
Data Presentation
Given the lack of specific published kinetic data for this reaction, the following tables provide illustrative quantitative data based on typical N-acylation reactions of substituted anilines. These values should be considered as a baseline for experimental investigation.
Table 1: Physical and Chemical Properties of Reactants and Product
| Property | This compound | Chloroacetyl Chloride | Pretilachlor (N-(2,6-diethylphenyl)-N-(2-propoxyethyl)-2-chloroacetamide) |
| Molecular Formula | C15H25NO | C2H2Cl2O | C17H26ClNO2 |
| Molar Mass | 235.37 g/mol | 112.94 g/mol | 311.85 g/mol |
| Appearance | Oily liquid | Colorless liquid | Colorless to light yellow liquid |
| Boiling Point | ~300 °C (estimated) | 105-107 °C | Decomposes at elevated temperatures |
| Solubility | Insoluble in water, soluble in organic solvents | Reacts with water | Sparingly soluble in water, soluble in most organic solvents |
Table 2: Illustrative Reaction Conditions from Pretilachlor Synthesis
| Parameter | Condition | Reference |
| Solvent | Toluene, Tetrahydrofuran (THF) | [4][5] |
| Base/Acid Scavenger | Triethylamine (B128534), Sodium Hydroxide | [4] |
| Temperature | Room temperature to 100°C | [1] |
| Reaction Time | 2 - 5 hours | [4] |
Table 3: Hypothetical Kinetic Parameters for Investigation
| Parameter | Expected Range/Value | Notes |
| Reaction Order | Second-order overall (First-order in each reactant) | Typical for acylation of anilines with acyl chlorides.[3] |
| Rate Constant (k) | To be determined experimentally | Highly dependent on temperature, solvent, and catalyst. |
| Activation Energy (Ea) | To be determined experimentally | Can be calculated from the Arrhenius plot by measuring rate constants at different temperatures. |
Experimental Protocols
Protocol 1: Synthesis of Pretilachlor (Acylation of this compound)
This protocol is adapted from typical procedures for the synthesis of pretilachlor.[4][5]
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (or other suitable base)
-
Toluene (anhydrous)
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound and triethylamine in anhydrous toluene.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution via a dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture will contain the product (pretilachlor) and triethylamine hydrochloride precipitate.
-
Filter the mixture to remove the salt.
-
Wash the filtrate with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: Kinetic Study of the Acylation Reaction by HPLC
This protocol outlines a method to determine the reaction kinetics by monitoring the concentration of reactants and products over time using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
Thermostatted reaction vessel
-
Syringes and vials for sample collection and analysis
-
Quenching solution (e.g., a dilute solution of a primary amine in the mobile phase to rapidly consume any remaining chloroacetyl chloride)
Procedure:
-
Develop an HPLC Method:
-
Develop a reversed-phase HPLC method capable of separating this compound, chloroacetyl chloride (or its quenched product), and pretilachlor.[6][7]
-
A suitable mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid).[6][7]
-
Determine the retention times and establish calibration curves for the reactants and the product.
-
-
Kinetic Run:
-
In a thermostatted reaction vessel, combine this compound, the solvent, and the base. Allow the mixture to reach the desired temperature.
-
Initiate the reaction by adding a known concentration of chloroacetyl chloride. Start a timer immediately.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution. This stops the reaction by consuming the highly reactive chloroacetyl chloride.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC and record the chromatogram.
-
-
Data Analysis:
-
From the chromatograms, determine the concentrations of the aniline reactant and the pretilachlor product at each time point using the previously established calibration curves.
-
Plot the concentration of the reactant versus time and the concentration of the product versus time.
-
Determine the initial rate of the reaction from the slope of the concentration vs. time curve at t=0.
-
To determine the reaction order, perform a series of experiments varying the initial concentration of one reactant while keeping the other constant. Analyze the effect on the initial rate.
-
Calculate the rate constant (k) from the integrated rate law that best fits the experimental data.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Mandatory Visualization
Caption: Workflow for a chemical kinetics study.
Caption: Generalized mechanism of aniline acylation.
References
- 1. Stopped-flow - Wikipedia [en.wikipedia.org]
- 2. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN102229542A - Method for synthesizing pretilachlor - Google Patents [patents.google.com]
- 5. CN105601529A - Pretilachlor synthesis method - Google Patents [patents.google.com]
- 6. Separation of Pretilachlor on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scale-up synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline, a key intermediate in the manufacturing of the herbicide pretilachlor.[1] This document outlines two primary synthetic methodologies: direct N-alkylation and reductive amination, with detailed protocols for multi-hundred gram scale production. Emphasis is placed on reaction optimization to minimize the formation of the N,N-bis(2-propoxyethyl)-2,6-diethylaniline byproduct.[2] Purification by vacuum distillation, analytical characterization, and safety protocols for industrial-scale handling are also detailed.
Introduction
This compound is a crucial chemical intermediate, primarily utilized in the agrochemical industry for the synthesis of pretilachlor, a selective herbicide.[1] The strategic placement of two ethyl groups at the ortho positions of the aniline (B41778) ring and a 2-propoxyethyl group on the nitrogen atom creates a sterically hindered environment that influences its reactivity.[2] This document provides detailed protocols for the safe and efficient scale-up synthesis of this compound, targeting high yield and purity suitable for industrial applications.
Synthetic Pathways
The two principal routes for the synthesis of this compound are direct N-alkylation of 2,6-diethylaniline (B152787) and reductive amination.
-
Direct N-Alkylation: This is the most common industrial method, involving the reaction of 2,6-diethylaniline with a 2-propoxyethyl halide (e.g., 1-chloro-2-propoxyethane) in the presence of an acid scavenger or a catalyst.[2][3] A key challenge is controlling the reaction to favor mono-alkylation over di-alkylation.[2]
-
Reductive Amination: This alternative "one-pot" method involves the reaction of 2,6-diethylaniline with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent, such as a Palladium on carbon (Pd/C) catalyst with a hydrogen donor.[2][4] This method can offer high selectivity for the mono-alkylation product under mild conditions.[4]
Caption: Overview of the primary synthetic routes to this compound.
Experimental Protocols
Protocol 1: Scale-Up Synthesis via N-Alkylation with an Acid Binding Agent
This protocol is adapted from a patented industrial method and is designed for a multi-hundred gram scale production.[5]
Materials and Equipment:
-
500 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Separatory funnel
-
Vacuum distillation apparatus
-
2,6-Diethylaniline
-
1-Chloro-2-propoxyethane (chloroethyl propyl ether)
-
Magnesium oxide (acid binding agent)
-
Water
-
Dichloromethane (for extraction, optional)
Procedure:
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, condenser, and temperature probe, add 200 g of 2,6-Diethylaniline, 88 g of 1-chloro-2-propoxyethane, and 15 g of magnesium oxide.[5]
-
Reaction: Heat the mixture with an oil bath to 170°C and maintain this temperature for 7 hours with constant stirring.[5]
-
Work-up: After the reaction is complete, cool the mixture to 100°C. Add 100 g of water and stir for 30 minutes.[5] Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous lower layer.[5]
-
Purification: The upper organic layer is dewatered and then purified by vacuum distillation to yield the final product.[5]
Protocol 2: Scale-Up Synthesis via N-Alkylation with a Metal Halide Catalyst
This protocol is based on a patented method utilizing a metal halide catalyst to improve reaction efficiency.
Materials and Equipment:
-
100 mL three-necked flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Vacuum distillation apparatus
-
2,6-Diethylaniline
-
1-Propoxy-2-chloroethane
-
Ferrous chloride (FeCl₂)
-
Dichloromethane
-
10% Sodium hydroxide (B78521) solution
-
Magnesium sulfate
Procedure:
-
Reaction Setup: To a 100 mL three-necked flask, add 29.89 g (0.2 mol) of 2,6-diethylaniline and 49.04 g (0.4 mol) of 1-propoxy-2-chloroethane. Add 12.68 g (0.1 mol) of FeCl₂.[6]
-
Reaction: Heat the mixture to reflux at 150°C for 15 hours.[6]
-
Work-up: Cool the reaction mixture to room temperature and dilute with dichloromethane. Wash the organic solution with a 10% sodium hydroxide solution until the pH is between 7 and 8.[6]
-
Purification: Separate the organic layer and dry it over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation (boiling point 110-115°C at 0.6 Torr) to give the final product.[6]
Data Presentation
The following tables summarize the quantitative data from the described synthetic protocols.
Table 1: Comparison of Scale-Up Synthesis Protocols
| Parameter | Protocol 1 (Acid Binding Agent) | Protocol 2 (Metal Halide Catalyst) |
| Starting Materials | 2,6-Diethylaniline, 1-Chloro-2-propoxyethane, Magnesium Oxide | 2,6-Diethylaniline, 1-Propoxy-2-chloroethane, Ferrous Chloride |
| Molar Ratio (Aniline:Alkylating Agent) | ~2.0 : 1 | 1 : 2 |
| Reaction Temperature | 170°C[5] | 150°C[6] |
| Reaction Time | 7 hours[5] | 15 hours[6] |
| Reported Yield | 94.2% (of 2,6-Diethylaniline)[5] | 92.0%[6] |
| Reported Purity | 59% in crude reaction mixture[5] | 96.1% after distillation[6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅NO | [1] |
| Molecular Weight | 235.37 g/mol | [1] |
| Appearance | Light yellow transparent liquid | [7] |
| Boiling Point | 352°C (at 760 mmHg) | [7] |
| Flash Point | 150°C | [7] |
| Density | 0.953 g/cm³ | [7] |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.6-7.1 ppm), the methylene (B1212753) protons of the ethyl groups, the methylene protons of the propoxyethyl chain, and the terminal methyl protons of the ethyl and propyl groups.[2] The N-H proton signal will also be present.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all the unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the ethyl and propoxyethyl substituents.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of the final product and identifying any byproducts, such as the over-alkylated N,N-bis(2-propoxyethyl)-2,6-diethylaniline.[2] The fragmentation pattern in the mass spectrum will be characteristic of the molecule's structure. Common fragmentation for N-alkylanilines involves alpha-cleavage, leading to the formation of a resonance-stabilized cation.
Safety and Handling
The scale-up synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
Hazard Identification
-
2,6-Diethylaniline: Harmful if swallowed or in contact with skin.[8] It is a combustible liquid.
-
1-Chloro-2-propoxyethane: Flammable liquid and vapor. Causes skin and eye irritation.
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[10]
-
Skin and Body Protection: A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes are mandatory.[10]
-
Respiratory Protection: All handling of volatile and hazardous materials should be conducted in a well-ventilated fume hood.[10]
Handling and Storage
-
Handle all chemicals in a well-ventilated area, preferably a chemical fume hood.[10]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[10]
Emergency Procedures
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If inhaled: Move the person to fresh air and keep at rest in a position comfortable for breathing.[9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. texiumchem.com [texiumchem.com]
- 4. medium.com [medium.com]
- 5. CN111056954A - Aniline purification method - Google Patents [patents.google.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline, with a primary focus on minimizing the formation of the dialkylated byproduct.
Troubleshooting Guide: Minimizing Dialkylation
Over-alkylation is a common challenge in the N-alkylation of anilines, leading to the formation of N,N-dialkylated impurities. The following guide provides solutions to common issues encountered during the synthesis of this compound.
Issue 1: High Levels of N,N-bis(2-propoxyethyl)-2,6-diethylaniline Detected
-
Potential Cause: Molar ratio of the alkylating agent to 2,6-diethylaniline (B152787) is too high.
-
Solution: Employ a stoichiometric excess of the aniline (B41778) starting material. A higher concentration of the primary amine increases the probability of the alkylating agent reacting with it instead of the mono-alkylated product. For direct alkylation, a molar ratio of 3:1 of 2,6-diethylaniline to the propoxyethylating agent has been shown to be effective.[1]
-
-
Potential Cause: High reaction temperature promoting the second alkylation step.
-
Potential Cause: Use of a highly reactive alkylating agent.
-
Solution: If possible, select a less reactive alkylating agent. For instance, alkyl chlorides are generally less reactive than bromides or iodides.[2]
-
-
Potential Cause: The mono-alkylated product is more nucleophilic than the starting aniline.
Issue 2: Low Yield of the Desired Mono-alkylated Product
-
Potential Cause: Poor reactivity of starting materials.
-
Solution: Ensure the purity of 2,6-diethylaniline and the alkylating agent. Steric hindrance from the two ethyl groups can slow down the reaction. Increasing the reaction temperature gradually while monitoring for byproduct formation can improve the reaction rate.[2]
-
-
Potential Cause: Inappropriate reaction conditions or catalyst.
-
Solution (Direct Alkylation): The use of a catalyst like FeCl₂ has been reported to give high yields.[4]
-
Solution (Reductive Amination): This method is often highly selective for mono-alkylation. Using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium (B1175870) formate (B1220265) at room temperature can provide excellent yields.[5][6]
-
-
Potential Cause: Product loss during workup and purification.
-
Solution: Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to minimize the solubility of the amine product in the aqueous layer.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies are direct N-alkylation and reductive amination.
-
Direct N-Alkylation: This involves the reaction of 2,6-diethylaniline with a 2-propoxyethyl halide (e.g., 1-propoxy-2-chloroethane) in the presence of a base or a catalyst.[4][7]
-
Reductive Amination: This is a "one-pot" method where 2,6-diethylaniline reacts with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent and a catalyst, such as Pd/C and ammonium formate. This method is often preferred for its high selectivity for the mono-alkylated product.[2][5]
Q2: How can I control the selectivity between mono- and di-alkylation?
A2: Several factors can be controlled to favor mono-alkylation:
-
Stoichiometry: Use a large excess of 2,6-diethylaniline relative to the alkylating agent.[2][3]
-
Reaction Conditions: Lower reaction temperatures generally favor mono-alkylation.[2]
-
Choice of Method: Reductive amination is inherently more selective for producing secondary amines compared to direct alkylation with alkyl halides.[2]
-
Catalyst Selection: Certain catalysts can sterically or electronically favor the formation of the mono-alkylated product.[3]
Q3: Are there any "greener" synthesis methods available?
A3: Yes, reductive amination using a heterogeneous catalyst like Pd/C is considered a greener approach. It often proceeds under milder conditions (room temperature) and can utilize ammonium formate as a hydrogen donor, which is more environmentally benign than some other reducing agents.[5][6] The catalyst can also be recovered and reused.[8]
Quantitative Data on Synthesis
The following tables summarize quantitative data from different synthetic approaches to provide a basis for comparison.
Table 1: Direct N-Alkylation of 2,6-Diethylaniline
| Alkylating Agent | Molar Ratio (Aniline:Alkylating Agent) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Mono-alkylated Product (%) | Reference |
| 2-chloro-1-ethoxypropane | 3:1 | None specified | 170 | 10 | 85.6 | [1] |
| 1-propoxy-2-chloroethane | 1:2 | FeCl₂ (0.5 equiv) | 150 (reflux) | 15 | 92.0 | [4] |
Experimental Protocols
Protocol 1: Direct N-Alkylation using FeCl₂ Catalyst [4]
-
To a 100 ml three-necked flask, add 29.89 g (0.2 mol) of 2,6-diethylaniline.
-
Add 49.04 g (0.4 mol) of 1-propoxy-2-chloroethane and 12.68 g (0.1 mol) of FeCl₂.
-
Heat the mixture to reflux at 150 °C for 15 hours.
-
After cooling to room temperature, dilute the solution with dichloromethane (B109758).
-
Wash the solution with a 10% sodium hydroxide (B78521) solution until the pH is between 7 and 8.
-
Filter the solution through Celite.
-
Separate the organic layer and dry it over magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the product by vacuum distillation.
Protocol 2: Reductive Amination using Pd/C and Ammonium Formate [5][6]
-
In a flask, add 10% Pd/C (0.5 mmol) to 90 ml of 2-propanol.
-
Prepare a solution of ammonium formate (50 mmol) in 10 ml of water and add it to the flask.
-
Stir the mixture for 5 minutes to activate the catalyst.
-
Add 2,6-diethylaniline (5 mmol) and 2-propoxyacetaldehyde (5 mmol) to the reaction mixture.
-
Stir the reaction for 30 minutes at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure at 45-50°C.
-
Dilute the residue with dichloromethane and wash with a brine solution.
-
Separate the organic phase and dry it over anhydrous Na₂SO₄.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
Visualizations
Caption: Workflow for the reductive amination synthesis.
Caption: Troubleshooting logic for high dialkylation.
References
- 1. The synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Buy this compound | 61874-13-3 [smolecule.com]
- 8. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
Technical Support Center: Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
Direct N-Alkylation: This is a widely used method involving the nucleophilic substitution reaction of 2,6-diethylaniline (B152787) with a 2-propoxyethyl halide, such as 1-chloro-2-propoxyethane or 1-bromo-2-propoxyethane.[1]
-
Reductive Amination: This "one-pot" method offers a more selective alternative. It involves the reaction of 2,6-diethylaniline with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent, like Palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) as a hydrogen donor.[1][2]
Q2: What is the primary side product I should be aware of during the synthesis?
A2: The most common side product is the tertiary amine, N,N-bis(2-propoxyethyl)-2,6-diethylaniline. This is formed through over-alkylation, where the desired secondary amine product reacts further with the alkylating agent.[1][3] The reactivity of the secondary amine is generally higher than that of the primary amine from which it was formed, making this a common competing reaction.[1]
Q3: How does the steric hindrance from the two ethyl groups on the aniline (B41778) ring affect the reaction?
A3: The two ethyl groups at the ortho positions of the aniline ring create significant steric hindrance around the nitrogen atom. This steric environment influences the reactivity and conformational preferences of the molecule.[1] While this hindrance can slow down the desired reaction, it also plays a role in the subsequent acylation step to form herbicides like pretilachlor (B132322).
Q4: What are the primary applications of this compound?
A4: This compound is a crucial intermediate in the agrochemical industry, primarily for the synthesis of the selective, pre-emergence herbicide pretilachlor, which is used extensively in rice cultivation.[1][4] It is also valuable in chemical research for studies in organic synthesis and material science.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Sub-optimal reaction temperature or time.- Inefficient stirring.- Impure starting materials. | - Optimize temperature and reaction time based on literature values (see Experimental Protocols section).- Ensure vigorous and homogenous mixing.- Use purified reagents and solvents. |
| High Percentage of N,N-bis(2-propoxyethyl)-2,6-diethylaniline (Dialkylation Product) | - Molar ratio of reactants favors dialkylation.- High reaction temperature.- Prolonged reaction time. | - Use an excess of 2,6-diethylaniline relative to the 2-propoxyethyl halide. A molar ratio of 2:1 to 3:1 (aniline:halide) is often recommended.[3][5]- Carefully control the reaction temperature; higher temperatures can favor the formation of the bis-alkylation byproduct.[1]- Monitor the reaction progress using techniques like TLC or GC to avoid unnecessarily long reaction times. |
| Presence of Unreacted 2,6-diethylaniline | - Insufficient amount of the alkylating agent.- Reaction has not gone to completion. | - Adjust the stoichiometry to ensure a slight excess of the alkylating agent if mono-alkylation is still high.- Increase the reaction time, but monitor for the formation of the dialkylation product. |
| Difficulty in Product Purification | - Close boiling points of the product and byproducts.- Formation of emulsions during workup. | - Utilize vacuum distillation for purification, as the product has a high boiling point.[3]- If distillation is ineffective, consider column chromatography on silica (B1680970) gel.[2]- During aqueous workup, the addition of brine can help to break emulsions. |
Quantitative Data from Synthetic Routes
| Method | Reactants | Molar Ratio (Aniline:Alkylating Agent) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| N-Alkylation | 2,6-diethylaniline, 1-propoxy-2-chloroethane | Not specified | Reflux | 15 | 92.0 | 96.1 | KR920000266B1[3] |
| N-Alkylation | 2,6-diethylaniline, 2-chloro-1-ethoxypropane | 3:1 | 170 | 10 | 85.6 | Not specified | Semantic Scholar[5] |
| N-Alkylation | 2,6-diethylaniline, chloroethyl propyl ether, acid binding agent | 1.5-2.5 : 1 | 120-180 | 5-8 | Not specified | Not specified | CN104478741A[6] |
| Reductive Amination | 2,6-diethylaniline, acetaldehyde | 1:1 | Room Temp | 0.5 | Excellent | Not specified | JOCPR[2] |
Experimental Protocols
N-Alkylation of 2,6-diethylaniline with 1-propoxy-2-chloroethane
This protocol is a generalized procedure based on common literature methods.
Materials:
-
2,6-diethylaniline
-
1-propoxy-2-chloroethane
-
Metal halide catalyst (e.g., FeCl₃, optional)[3]
-
10% Sodium hydroxide (B78521) solution
-
Magnesium sulfate
-
Celite
Procedure:
-
To a reaction vessel, add 2,6-diethylaniline and 1-propoxy-2-chloroethane (e.g., in a 2:1 molar ratio).
-
If using a catalyst, add it at this stage.
-
Heat the mixture to reflux (approximately 120-170°C) and maintain for 5-15 hours, monitoring the reaction by TLC or GC.[3][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with a 10% sodium hydroxide solution until the aqueous layer is neutral or slightly basic (pH 7-8).[3]
-
Filter the solution through Celite to remove any solids.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.[3]
Reductive Amination of 2,6-diethylaniline
This protocol is a generalized procedure for a highly selective synthesis.
Materials:
-
2,6-diethylaniline
-
2-propoxyacetaldehyde
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate
-
2-propanol and water
-
Dichloromethane
-
Brine solution
-
Sodium sulfate
Procedure:
-
In a reaction flask, prepare a mixture of 2-propanol and water (e.g., 9:1 v/v).[2]
-
Add Pd/C catalyst to the solvent mixture, followed by a solution of ammonium formate in water. Stir for a few minutes to activate the catalyst.[2]
-
Add 2,6-diethylaniline and 2-propoxyacetaldehyde to the reaction mixture (in an equimolar ratio).[2]
-
Stir the reaction at room temperature for approximately 30 minutes, monitoring for completion by TLC.[2]
-
Once the reaction is complete, filter the mixture through Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dilute the residue with dichloromethane and wash with a brine solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[2]
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel column chromatography.[2]
Visualizations
Caption: Main synthesis pathway and the over-alkylation side reaction.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 4. Buy this compound | 61874-13-3 [smolecule.com]
- 5. The synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. CN104478741A - Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Diethyl-N-(2-propoxyethyl)aniline. The synthesis of this sterically hindered aniline (B41778) presents unique challenges. The following information is based on established principles for the N-alkylation of analogous 2,6-dialkylated anilines and aims to provide a robust framework for optimizing this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
The primary challenges stem from the steric hindrance caused by the two ethyl groups at the 2 and 6 positions of the aniline ring. This hindrance can significantly reduce the nucleophilicity of the nitrogen atom, making it less reactive towards alkylating agents and leading to low yields.[1][2] Key issues include:
-
Low Reactivity: The bulky ethyl groups can block the approach of the alkylating agent to the nitrogen atom.
-
Over-alkylation: Although less common with hindered anilines, the mono-alkylated product can sometimes be more nucleophilic than the starting aniline, potentially leading to the formation of a dialkylated byproduct.[1][3]
-
Side Reactions: At higher temperatures required to overcome the steric hindrance, other side reactions may occur.[1]
-
C-Alkylation vs. N-Alkylation: While N-alkylation is generally favored, there is a possibility of alkylation on the aromatic ring under certain conditions.[4]
Q2: Which synthetic routes are most effective for the N-alkylation of sterically hindered anilines?
Two primary methods are generally considered for this type of transformation:
-
Reductive Amination: This is often a preferred method for controlling mono-alkylation.[1] It involves the reaction of 2,6-diethylaniline (B152787) with 2-propoxyacetaldehyde (B13883488) to form an imine, which is then reduced in situ to the desired secondary amine. This method offers high selectivity.[5]
-
Direct N-Alkylation with an Alkyl Halide: This involves reacting 2,6-diethylaniline with a 2-propoxyethyl halide (e.g., bromide or iodide) in the presence of a base. Due to the steric hindrance, this may require more forcing conditions, such as higher temperatures or the use of a more reactive alkyl iodide.[6][7] Microwave-assisted synthesis can also be effective in shortening reaction times and improving yields.[4][7]
Q3: How can I minimize the formation of the N,N-dialkylated byproduct?
Over-alkylation is a common issue in aniline alkylation because the mono-alkylated product can be more nucleophilic than the starting material.[1] To improve selectivity for the desired mono-N-alkylated product, consider the following strategies:
-
Stoichiometric Control: Use a large excess of the aniline relative to the alkylating agent to increase the probability of the alkylating agent reacting with the more abundant primary amine.[1][3]
-
Choice of Alkylating Agent: Less reactive alkylating agents can sometimes provide better control.[3]
-
Reaction Conditions: Lowering the reaction temperature may help reduce the rate of the second alkylation step.[1]
-
Catalyst Selection: For certain methods, heterogeneous catalysts like zeolites can sterically favor the mono-alkylation product.[3]
Q4: What are the best practices for purifying the final product?
Purification of N-alkylanilines can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials and byproducts.[8][9]
-
Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification method.[1][10]
-
Acid-Base Extraction: Aniline and its derivatives are basic. This property can be used to separate them from non-basic impurities. By adding an aqueous acid (like HCl), the aniline derivatives will form water-soluble salts.[11] This aqueous layer can be separated, and then the anilines can be regenerated by adding a base (like NaOH) and extracted with an organic solvent.[11]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| No Reaction or Low Conversion | 1. Insufficient reactivity of the aniline due to steric hindrance. 2. The alkylating agent is not reactive enough (e.g., using a chloride instead of a bromide or iodide).[1] 3. The base is not strong enough to deprotonate the aniline effectively. 4. The reaction temperature is too low or the reaction time is too short.[1][6] 5. Impurities in starting materials or solvents (e.g., water).[1] | 1. Switch to a more reactive alkylating agent, such as an alkyl iodide.[7] 2. Increase the reaction temperature, possibly using a higher boiling point solvent or microwave irradiation.[1][4] 3. Use a stronger base, such as sodium hydride (NaH), with appropriate caution.[6] 4. Ensure all reagents and solvents are anhydrous.[6] 5. Consider an alternative synthetic route, such as reductive amination.[1] |
| Formation of Multiple Products (Low Selectivity) | 1. Over-alkylation leading to the N,N-dialkylated product.[1][3] 2. C-alkylation occurring on the aromatic ring.[4] 3. Side reactions due to high temperatures.[4] | 1. Use a molar excess of the 2,6-diethylaniline.[1] 2. Slowly add the alkylating agent to the reaction mixture.[6] 3. Lower the reaction temperature to improve selectivity.[1][4] 4. Choose a catalytic system known to favor N-alkylation, such as certain palladium or iridium complexes.[4][12] |
| Product is an Oil and Difficult to Crystallize | 1. Presence of impurities, such as unreacted starting materials or byproducts.[7] 2. Residual high-boiling point solvent (e.g., DMF, DMSO).[7] 3. The product may be intrinsically an oil at room temperature. | 1. Purify the crude product using column chromatography.[7] 2. Ensure complete removal of the solvent after workup, possibly by co-evaporation with a lower boiling point solvent. 3. If the product is pure (confirmed by NMR or Mass Spectrometry), it can likely be used in subsequent steps as an oil.[7] |
| Difficult Purification | 1. Similar polarity of the product and starting materials. 2. The product is partially soluble in the aqueous phase during workup.[1] | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Perform a thorough acid-base extraction to separate the basic aniline compounds from any neutral impurities. 3. Back-extract the aqueous washes with an organic solvent to recover any dissolved product. |
Data Presentation
Table 1: Comparison of N-Alkylation Methods for Hindered Anilines
| Method | Alkylating Agent | Typical Catalyst/Base | Typical Solvent | Temperature | Reported Yields (Analogous Systems) | Key Advantages/Disadvantages |
| Direct Alkylation | 2-propoxyethyl bromide/iodide | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetonitrile, Toluene | 60-130 °C | 40-85% | Adv: Single step. Disadv: May require harsh conditions, risk of over-alkylation.[6][7] |
| Reductive Amination | 2-propoxyacetaldehyde | Pd/C, NaBH(OAc)₃ | Methanol, Dichloromethane | Room Temp. | 70-95% | Adv: High selectivity for mono-alkylation, mild conditions. Disadv: Two-step process (in situ), requires preparation of the aldehyde.[5] |
| "Borrowing Hydrogen" Catalysis | 2-propoxyethanol | Ru or Ir complexes, Base | Toluene, Xylene | 100-150 °C | 60-90% | Adv: Atom-economical, uses stable alcohols, produces water as the only byproduct.[3][12] Disadv: Requires specific transition metal catalysts. |
| Microwave-Assisted Synthesis | 2-propoxyethyl bromide | Pd/C, K₂CO₃ | THF, Ionic Liquids | 150-170 °C | 70-99% | Adv: Drastically reduced reaction times, often improved yields.[4][13] Disadv: Requires specialized microwave reactor equipment. |
Experimental Protocols
Disclaimer: The following are general protocols based on analogous reactions and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This protocol is based on the N-alkylation of substituted anilines.[6]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-diethylaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[6]
-
Solvent Addition: Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to the flask.[6]
-
Addition of Alkylating Agent: While stirring the suspension, add 1-bromo-2-propoxyethane (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel.
Protocol 2: Reductive Amination
This protocol is based on the reductive amination of 2,6-diethylaniline.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-diethylaniline (1.0 eq) and 2-propoxyacetaldehyde (1.0 eq) in a suitable solvent such as 2-propanol.[5]
-
Catalyst Activation (if using Pd/C): In a separate flask, add Pd/C (0.5 mmol) to 2-propanol (90 ml). Add a solution of ammonium (B1175870) formate (B1220265) (50 mmol) in water (10 ml) and stir for 5 minutes to activate the catalyst.[5]
-
Reaction: Add the aniline and aldehyde mixture to the activated catalyst suspension and stir at room temperature for 30 minutes to 2 hours.[5] Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.[5]
-
Purification: Remove the solvent from the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.[5]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in N-alkylation reactions.
Reaction Pathway and Potential Side Reactions
Caption: The desired reaction pathway and the potential over-alkylation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
Technical Support Center: Purification of 2,6-Diethyl-N-(2-propoxyethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-Diethyl-N-(2-propoxyethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities in the synthesis, which typically involves the N-alkylation of 2,6-diethylaniline (B152787) with a 2-propoxyethyl halide (e.g., 2-chloroethyl propyl ether), include:
-
Unreacted starting materials: 2,6-diethylaniline and 2-chloroethyl propyl ether.[1]
-
Over-alkylation byproduct: N,N-bis(2-propoxyethyl)-2,6-diethylaniline, which forms when a second 2-propoxyethyl group reacts with the desired product.[2][3][4]
-
Inorganic salts: Formed during the workup, such as sodium chloride or triethylammonium (B8662869) chloride.[1]
-
Oxidation products: Anilines can be sensitive to air and light, leading to the formation of colored impurities.[5]
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification techniques are vacuum distillation and column chromatography.[1][6] The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q3: How can I monitor the purity of this compound during and after purification?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): A precise method for quantifying the main compound and any non-volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the purified product and identify any structural isomers or significant impurities.[1]
Troubleshooting Guides
Vacuum Distillation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Product will not distill | - Vacuum is not low enough.- Temperature is too low. | - Check all connections for leaks and ensure the vacuum pump is functioning correctly.- Gradually and cautiously increase the heating mantle temperature. |
| Bumping or unstable boiling | - Lack of boiling chips or inadequate stirring.- Rapid heating. | - Add fresh boiling chips or use a magnetic stirrer.- Heat the distillation flask slowly and evenly. |
| Product is discolored after distillation | - Thermal decomposition due to excessive temperature.- Oxidation from air leaks in the system. | - Use a lower distillation temperature by achieving a higher vacuum.- Ensure all joints are properly sealed and the system is under a stable vacuum. |
| Poor separation of impurities | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for better separation. |
Column Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. A common starting point for similar compounds is a mixture of hexane (B92381) and ethyl acetate. |
| Co-elution of product and impurities | - Column is overloaded.- Improper packing of the column. | - Use a larger column or reduce the amount of crude product loaded.- Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or channels. |
| Product is eluting too quickly or too slowly | - Eluent polarity is too high or too low. | - If eluting too quickly, decrease the polarity of the solvent system.- If eluting too slowly, gradually increase the polarity of the solvent system. |
| Streaking of spots on TLC or column | - Sample is not fully dissolved.- Sample is too concentrated. | - Ensure the crude product is completely dissolved in a minimal amount of the eluent before loading.- Dilute the sample before loading it onto the column. |
Quantitative Data
The following table summarizes typical yields and purity data from a patented synthesis and purification of this compound.
| Parameter | Value | Reference |
| Reaction Yield | 92.0% | [7] |
| Purity after Vacuum Distillation (by GC) | 96.1% | [7] |
| Boiling Point (under vacuum) | 110-115 °C at 0.6 Torr | [7] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from a patented procedure for the purification of this compound.[7]
1. Preparation:
-
Transfer the crude this compound into a round-bottom flask of an appropriate size.
-
Add a few boiling chips or a magnetic stir bar.
2. Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a short path distillation head and a receiving flask.
-
Ensure all glass joints are properly sealed with vacuum grease.
3. Distillation:
-
Begin stirring if using a magnetic stirrer.
-
Gradually apply vacuum to the system.
-
Once a stable vacuum of approximately 0.6 Torr is achieved, begin to heat the distillation flask.
-
Collect the fraction that distills at a head temperature of 110-115 °C.
4. Completion:
-
Once the desired fraction has been collected, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the purity assessment of an aniline (B41778) derivative and may require optimization.[7]
1. Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
2. Sample Preparation:
-
Accurately prepare a standard solution of known concentration of pure this compound in the mobile phase.
-
Prepare the sample solution by dissolving a known weight of the purified product in the mobile phase to a similar concentration as the standard.
3. Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Identify the main peak in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity by comparing the peak area of the analyte in the sample to the total area of all peaks (area normalization method).
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound | 61874-13-3 [smolecule.com]
- 7. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
optimization of reaction conditions for pretilachlor synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pretilachlor (B132322).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pretilachlor, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Pretilachlor | Incomplete reaction of 2,6-diethylaniline (B152787). | Ensure the use of a strong base like sodium hydride to facilitate the formation of the amino sodium salt, driving the reaction to completion.[1][2][3] Consider a one-pot synthesis method to minimize product loss between steps.[1][2][3] |
| Difficulty in controlling monoalkylation, leading to dialkylation byproducts.[1][2] | The use of an excess of 2,6-diethylaniline can suppress dialkylation, but may require subsequent purification to remove the unreacted starting material.[2] Alternatively, a one-pot method commencing with the formation of the amino sodium salt of 2,6-diethylaniline can offer better control over monoalkylation.[1][2][3] | |
| Suboptimal reaction temperature or time.[1] | Optimize the reaction temperature and duration for both the alkylation and acylation steps. Refer to the detailed experimental protocols for recommended parameters.[1] | |
| Formation of Impurities | Presence of unreacted starting materials (e.g., 2,6-diethylaniline).[2] | If using excess 2,6-diethylaniline, ensure its removal through purification steps like distillation.[2] |
| Formation of dialkylation byproducts.[1][2] | Employ strategies to favor monoalkylation as described above. | |
| Side reactions due to the presence of water. | Ensure all reagents and solvents are anhydrous, particularly when using water-sensitive reagents like sodium hydride.[1] | |
| Slow or Stalled Reaction | Inefficient formation of the amino sodium salt. | Use a strong, non-nucleophilic base such as sodium hydride in an aprotic solvent to ensure complete deprotonation of 2,6-diethylaniline.[1][2][3] |
| Low reaction temperature. | Increase the reaction temperature for the alkylation and acylation steps according to established protocols. For instance, alkylation can be conducted at 80-120°C and acylation at 80-100°C.[1][3] | |
| Catalyst deactivation or inefficiency (in methods using catalysts).[4] | Ensure the catalyst is active and used in the correct proportion. Some methods aim to avoid expensive and difficult-to-recycle catalysts.[4] |
Frequently Asked Questions (FAQs)
1. What are the common starting materials for pretilachlor synthesis?
Common starting materials for pretilachlor synthesis include 2,6-diethylaniline, which is reacted with a suitable alkylating agent, followed by acylation.[1][2] Another route involves the reaction of sodium n-propoxide with 2-chloroacetaldehyde dimethyl acetal (B89532) to form an intermediate that is then reacted with 2,6-diethylaniline.[4][5]
2. What is the "one-pot" synthesis method for pretilachlor and what are its advantages?
The one-pot synthesis method involves reacting 2,6-diethylaniline with a strong base to form an amino sodium salt, which then reacts with an alkylating agent (like chloroethyl propyl ether) and subsequently with an acylating agent (like chloroacetyl chloride) in the same reactor without isolating the intermediates.[1][2][3] The main advantages of this method are a shorter process flow, reduced production costs, and higher raw material utilization by better controlling the monoalkylation step and avoiding the need for intermediate purification.[1][2]
3. How can the formation of dialkylation byproducts be minimized?
The formation of dialkylation byproducts is a common issue when reacting 2,6-diethylaniline directly with an alkylating agent.[1][2] To minimize this, one approach is to use an excess of 2,6-diethylaniline.[2] A more efficient method is to first convert 2,6-diethylaniline to its sodium salt using a strong base like sodium hydride. This intermediate is more selective towards monoalkylation.[1][2][3]
4. What are the key reaction parameters to control for optimizing pretilachlor yield and purity?
Key parameters to control include:
-
Reaction Temperature: The temperatures for both the alkylation and acylation steps are critical. For example, in the one-pot method, alkylation temperatures can range from 80°C to 120°C, while acylation is typically carried out between 80°C and 100°C.[1][3]
-
Reaction Time: Sufficient reaction time is necessary for the completion of each step. Alkylation may require 1 to 2.5 hours, and acylation around 4 hours.[1][3]
-
Choice of Base and Solvent: The use of a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., toluene, tetrahydrofuran) is crucial for the efficient formation of the reactive intermediate.[1][2][3]
-
Molar Ratios of Reactants: The stoichiometry of the reactants, particularly the base and alkylating/acylating agents relative to 2,6-diethylaniline, should be carefully controlled.[2]
5. Are there alternative synthesis routes that avoid the use of hazardous reagents?
Some synthesis methods aim to use less hazardous reagents and milder reaction conditions. For instance, a method starting from sodium n-propoxide and 2-chloroacetaldehyde dimethyl acetal is described as being more environmentally friendly.[4] Research into cleaner synthesis processes for pretilachlor is ongoing to reduce byproducts and avoid expensive or problematic catalysts.[6]
Experimental Protocols
One-Pot Synthesis of Pretilachlor from 2,6-Diethylaniline
This protocol is based on a one-pot synthesis method described in the literature.[1]
Materials:
-
2,6-diethylaniline
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Chloroethyl propyl ether
-
Chloroacetyl chloride
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked flask
-
Stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
Procedure:
-
To a three-necked flask equipped with a stirrer, thermometer, and condenser, add 149 g (1.0 mol) of 2,6-diethylaniline and 100 ml of toluene.
-
Carefully add 40 g of 60% sodium hydride (1.0 mol) in portions, controlling the rate of addition to manage the evolution of hydrogen gas.
-
Once the bubbling has subsided, add 122.5 g (1.0 mol) of chloroethyl propyl ether dropwise.
-
Heat the reaction mixture to 80-120°C and maintain for 1-2 hours.[1]
-
Cool the mixture slightly, then add 113 g (1.0 mol) of chloroacetyl chloride dropwise.
-
Maintain the reaction temperature at 80-100°C for an additional 4 hours.[1]
-
After cooling to room temperature, quench the reaction by adding 200 ml of water and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic layer.
-
Wash the organic layer twice with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain the crude pretilachlor product.
Quantitative Data from Different Reaction Conditions:
| Parameter | Embodiment 1[1] | Embodiment 2[1] | Embodiment 3[1] |
| Alkylation Temperature | 80°C | 100°C | 120°C |
| Alkylation Time | 1 hour | 2 hours | 2 hours |
| Acylation Temperature | 80°C | 90°C | 100°C |
| Acylation Time | 4 hours | 4 hours | 4 hours |
| Yield | 75% | 78% | 82% |
| Purity | 90.6% | 91.3% | 93.5% |
Visualizations
Caption: Workflow for the one-pot synthesis of pretilachlor.
Caption: Troubleshooting decision tree for low pretilachlor yield.
References
- 1. Method for synthesizing herbicide pretilachlor by one-pot method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102173998B - Method for one-pot synthesis of herbicide pretilachlor - Google Patents [patents.google.com]
- 3. CN102173998A - Method for synthesizing herbicide pretilachlor by one-pot method - Google Patents [patents.google.com]
- 4. Pretilachlor synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. Pretilachlor (Ref: CGA 26423) [sitem.herts.ac.uk]
- 6. Synthetic Technology Research and Industrialization Design of Chloroacidamide Herbicide Pretilachlor - Master's thesis - Dissertation [dissertationtopic.net]
Technical Support Center: Industrial Production of 2,6-Diethyl-N-(2-propoxyethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 2,6-Diethyl-N-(2-propoxyethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The most prevalent industrial synthesis method is the direct N-alkylation of 2,6-diethylaniline (B152787) with an alkylating agent such as 2-chloroethyl propyl ether.[1][2] This reaction is typically carried out under basic conditions and may be catalyzed by metal halides.[1]
Q2: What is the primary challenge encountered during the synthesis of this compound?
A2: The primary challenge is the formation of the dialkylation byproduct, N,N-bis(2-propoxyethyl)-2,6-diethylaniline.[1][2] This occurs because the mono-alkylated product, this compound, can react further with the alkylating agent.
Q3: How can the formation of the dialkylation byproduct be minimized?
A3: Several strategies can be employed to minimize dialkylation:
-
Use of Excess 2,6-diethylaniline: Employing a molar excess of 2,6-diethylaniline shifts the reaction equilibrium towards the formation of the desired mono-alkylated product.[1][2]
-
Control of Reaction Conditions: Careful control of temperature and reaction time can help to selectively favor mono-alkylation.
-
Use of Catalysts: Certain metal halide catalysts can improve the selectivity of the reaction.[1]
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a light yellow transparent liquid.[3][4]
Q5: What are the main applications of this compound?
A5: The primary application of this compound is as a key intermediate in the synthesis of the selective pre-emergence herbicide, pretilachlor.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the reaction temperature and time are optimal. For the direct alkylation method, a reaction time of 10 hours at 170°C has been reported to give good yields.[5] - Ensure efficient stirring to promote contact between reactants. |
| Purity of Starting Materials | - Use high-purity 2,6-diethylaniline and 2-chloroethyl propyl ether. Impurities can lead to side reactions and lower the yield. |
| Suboptimal Catalyst Performance | - If using a catalyst, ensure it is active and used in the correct proportion. For metal halide catalysts, an equivalent of 0.3 relative to 2,6-diethylaniline has been shown to be effective.[1] |
| Losses during Work-up | - Optimize the extraction and purification steps to minimize product loss. Ensure complete phase separation during aqueous washes. |
Issue 2: High Percentage of Dialkylation Byproduct
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | - Increase the molar ratio of 2,6-diethylaniline to the alkylating agent. A 3:1 molar ratio has been shown to be effective in reducing dialkylation.[5] |
| High Reaction Temperature or Prolonged Reaction Time | - Lower the reaction temperature and/or reduce the reaction time. Monitor the reaction progress by techniques like GC or TLC to stop the reaction once the formation of the desired product is maximized. |
| Inappropriate Solvent | - The choice of solvent can influence the reaction selectivity. Consider screening different solvents to find the optimal one for mono-alkylation. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Close Boiling Points of Product and Byproducts | - For purification by distillation, use a fractional distillation column to improve separation efficiency. Vacuum distillation is recommended to lower the boiling point and prevent thermal degradation. A boiling point of 110-115°C at 0.6 Torr has been reported. |
| Co-elution during Chromatography | - If using column chromatography, optimize the solvent system (mobile phase) to achieve better separation between the product and impurities. |
| Presence of Unreacted Starting Materials | - Ensure the work-up procedure effectively removes unreacted 2,6-diethylaniline, for example, through an acidic wash. |
Data Presentation
Table 1: Effect of Metal Halide Catalysts on the Synthesis of this compound
| Catalyst | Catalyst Amount (Equivalents relative to 2,6-diethylaniline) | Reaction Time (hours) | Yield (%) | Byproduct (%) |
| FeCl₂ | 0.3 | 10 | 92.0 | 3.1 |
| FeCl₃ | 0.3 | 10 | 85.6 | 2.5 |
| CuCl | 0.3 | 10 | 88.2 | 4.8 |
| CuCl₂ | 0.3 | 10 | 81.3 | 5.2 |
| CoCl₂ | 0.3 | 10 | 83.5 | 3.7 |
Data sourced from BenchChem, based on a solvent-free reaction at 130°C.[1]
Experimental Protocols
Method 1: Direct N-Alkylation using a Metal Halide Catalyst
This protocol is based on a patented industrial synthesis method.
Materials:
-
2,6-diethylaniline
-
1-propoxy-2-chloroethane
-
Ferrous chloride (FeCl₂)
-
10% Sodium hydroxide (B78521) solution
-
Magnesium sulfate (B86663)
-
Celite
Procedure:
-
In a suitable reaction vessel, charge 2,6-diethylaniline, 1-propoxy-2-chloroethane, and FeCl₂.
-
Heat the mixture to 150°C and maintain it under reflux for 15 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic solution with a 10% sodium hydroxide solution until the pH is between 7 and 8.
-
Filter the solution through Celite.
-
Separate the organic layer and dry it over magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound. A yield of 92.0% with a purity of 96.1% has been reported for this method.
Method 2: Reductive Amination using a Palladium Catalyst
This method provides an alternative route to the target compound.
Materials:
-
2,6-diethylaniline
-
10% Palladium on Carbon (Pd/C)
-
2-Propanol
-
Water
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/Cyclohexane
Procedure:
-
In a round-bottom flask, add 2-propanol and 10% Pd/C.
-
In a separate beaker, dissolve ammonium formate in water and add this solution to the flask. Stir for 5 minutes to activate the catalyst.
-
Add 2,6-diethylaniline and 2-propoxyacetaldehyde to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dilute the residue with dichloromethane and wash with a brine solution.
-
Separate the organic phase and dry it over anhydrous Na₂SO₄.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the residue by silica gel column chromatography using an ethyl acetate/cyclohexane solvent system to yield the final product.
Mandatory Visualization
Caption: Experimental workflow for the direct N-alkylation synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 2. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 3. Buy this compound | 61874-13-3 [smolecule.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. The synthesis of this compound | Semantic Scholar [semanticscholar.org]
Technical Support Center: Degradation Pathways of 2,6-Diethyl-N-(2-propoxyethyl)aniline
This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of 2,6-Diethyl-N-(2-propoxyethyl)aniline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively documented, its degradation pathways can be inferred from its structural precursor, 2,6-diethylaniline (B152787), and its major application as an intermediate in the synthesis of the herbicide pretilachlor. The primary degradation routes are expected to be microbial degradation in soil and water, and photodegradation.
Under aerobic conditions, microbial degradation of the parent compound, 2,6-diethylaniline, involves oxidation and acetylation, leading to metabolites such as 2,6-diethylacetanilide, 2,6-diethyl-p-benzoquinone, and 4-amino-3,5-diethylphenol.[1] Anaerobic degradation is generally a slower process.[1]
Given that this compound is a precursor to chloroacetanilide herbicides, it is also likely to undergo transformations leading to more polar metabolites, similar to those observed for herbicides like pretilachlor, alachlor, and metolachlor. These herbicides are known to degrade into ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites through microbial action.[2][3]
Q2: What are the common challenges in the synthesis of this compound and how can they be addressed?
A2: A primary challenge during the synthesis of this compound via N-alkylation of 2,6-diethylaniline is the formation of the dialkylation byproduct, N,N-bis(2-propoxyethyl)-2,6-diethylaniline.[4] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.
To minimize this side reaction, it is recommended to use an excess of 2,6-diethylaniline relative to the alkylating agent.[4] Careful control of reaction temperature is also crucial, as higher temperatures can favor the formation of the dialkylated product.
Q3: What analytical techniques are most suitable for studying the degradation of this compound and its metabolites?
A3: The most common and effective analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
GC-MS is well-suited for the analysis of the parent compound and less polar, volatile metabolites. However, derivatization may be necessary for more polar metabolites to improve their chromatographic behavior.[5]
-
LC-MS/MS is the preferred method for analyzing more polar and non-volatile degradation products, such as the expected ESA and OA metabolites.[6][7] It offers high sensitivity and selectivity, which is crucial for detecting trace levels of metabolites in complex environmental matrices.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Presence of moisture in reagents or glassware. | Ensure all glassware is thoroughly dried, and use anhydrous solvents. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure the consumption of starting material. | |
| Suboptimal reaction temperature. | Optimize the reaction temperature; higher temperatures may lead to side reactions. | |
| Presence of significant amounts of N,N-bis(2-propoxyethyl)-2,6-diethylaniline (dialkylation byproduct) | Molar ratio of reactants is not optimal. | Use an excess of 2,6-diethylaniline relative to the alkylating agent.[4] |
| High reaction temperature. | Conduct the reaction at a lower temperature to favor mono-alkylation. | |
| Difficulty in purifying the final product | Byproducts have similar boiling points to the desired product. | Utilize fractional distillation under reduced pressure for purification.[8] |
| Impurities are not effectively removed by distillation. | Consider column chromatography for further purification. |
Analytical Methods (GC-MS and LC-MS/MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing) in GC-MS analysis | Active sites in the injector liner or on the column interacting with the amine group.[5] | Use a deactivated injector liner and a high-quality, low-bleed GC column specifically designed for MS applications.[9] |
| Inappropriate injection temperature. | Optimize the injector temperature to ensure complete volatilization without thermal degradation.[5] | |
| Low sensitivity in GC-MS or LC-MS/MS analysis | Suboptimal ionization or fragmentation parameters in the mass spectrometer. | Tune the mass spectrometer according to the manufacturer's recommendations and optimize the parameters for the specific analytes.[10][11] |
| Matrix effects from complex samples (e.g., soil extracts). | Prepare matrix-matched standards for calibration to compensate for signal suppression or enhancement. | |
| Co-elution of isomers in LC-MS/MS analysis | Inadequate chromatographic separation. | Optimize the mobile phase composition, gradient, and column temperature.[7] Using a column with a different selectivity may also be beneficial. |
Data Presentation
Table 1: Quantitative Data for Degradation of Related Chloroacetanilide Herbicides
| Compound | Matrix | Half-life (t1/2) | Metabolites Detected | Reference |
| Pretilachlor | Flooded Soil | 30.13 days | - | |
| Alachlor | Soil | 17-32% degradation in 30 days (anaerobic) | Ethanesulfonic acid (ESA), Oxanilic acid (OA) | [1][2] |
| Metolachlor | Soil | - | Ethanesulfonic acid (ESA), Oxanilic acid (OA) | [2] |
Note: The data presented is for structurally related compounds and should be used as a reference for designing experiments for this compound.
Experimental Protocols
Protocol 1: Microbial Degradation Study in Soil
This protocol outlines a general procedure for investigating the microbial degradation of this compound in a soil matrix.
Objective: To determine the rate of degradation and identify major metabolites under controlled laboratory conditions.
Materials:
-
This compound (analytical standard)
-
Test soil (characterized for pH, organic matter content, and texture)
-
Incubation vessels (e.g., biometer flasks)
-
Sterile deionized water
-
Organic solvents for extraction (e.g., acetonitrile, ethyl acetate)
-
Analytical instruments (LC-MS/MS or GC-MS)
Procedure:
-
Soil Preparation: Sieve fresh soil to remove large debris and adjust the moisture content to 40-60% of its maximum water-holding capacity.[1]
-
Fortification: Prepare a stock solution of this compound in a suitable solvent. Add the stock solution to a known amount of soil to achieve the desired starting concentration. Mix thoroughly to ensure uniform distribution.
-
Incubation: Transfer the treated soil to the incubation vessels. For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the vessels with an inert gas (e.g., nitrogen). Incubate the samples in the dark at a constant temperature (e.g., 25°C).[1]
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).[1]
-
Extraction: Extract the soil samples with an appropriate organic solvent. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective extraction technique for pesticide residues in soil.
-
Analysis: Analyze the extracts using a validated LC-MS/MS or GC-MS method to quantify the parent compound and identify and quantify any resulting metabolites.
Protocol 2: Photodegradation Study in Aqueous Solution
This protocol provides a general framework for assessing the photodegradation of this compound in water.
Objective: To evaluate the susceptibility of the compound to degradation by light.
Materials:
-
This compound (analytical standard)
-
High-purity water (e.g., HPLC grade)
-
Quartz reaction vessels (transparent to UV light)
-
A light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UV lamp)
-
Analytical instruments (LC-MS/MS or HPLC-UV)
Procedure:
-
Solution Preparation: Prepare an aqueous solution of this compound of a known concentration in high-purity water.
-
Irradiation: Transfer the solution to quartz reaction vessels. Place the vessels in a photoreactor equipped with the chosen light source. Maintain a constant temperature during the experiment. Include dark controls (vessels wrapped in aluminum foil) to account for any non-photolytic degradation.
-
Sampling: Withdraw aliquots of the solution from each vessel at specific time intervals.
-
Analysis: Analyze the samples immediately or store them in the dark at a low temperature to prevent further reaction. Use a suitable analytical method, such as LC-MS/MS or HPLC-UV, to measure the concentration of the parent compound over time.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Caption: Inferred degradation pathways of this compound.
Caption: General experimental workflow for the analysis of this compound and its degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
troubleshooting pretilachlor synthesis from 2,6-Diethyl-N-(2-propoxyethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pretilachlor (B132322) from 2,6-Diethyl-N-(2-propoxyethyl)aniline and chloroacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of pretilachlor from this compound?
The synthesis involves the N-acylation of the secondary amine, this compound, with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in pretilachlor synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient stirring.
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by moisture, which deactivates it.[4][5][6] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Impure Starting Material: The purity of this compound is crucial. Impurities can interfere with the reaction. A common impurity is the dialkylated byproduct, N,N-bis(2-propoxyethyl)-2,6-diethylaniline, formed during the synthesis of the starting material.[7][8][9]
-
Suboptimal Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction.[2][10] An inadequate amount of base can lead to the protonation of the starting amine, reducing its nucleophilicity and slowing down the reaction.
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
Q3: I am observing unexpected spots on my TLC plate. What are the likely side products?
Common side products in this reaction include:
-
Unreacted Starting Material: A spot corresponding to this compound may be visible if the reaction is incomplete.
-
Chloroacetic Acid: This can form from the hydrolysis of chloroacetyl chloride and may appear as a polar spot on the TLC.[5]
-
Over-acylated Products: While less common with secondary amines, under certain conditions, further reactions might occur.
-
Impurities from Starting Material: Any impurities present in the initial this compound will likely be carried through the reaction and appear on the TLC.[11]
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to achieve good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. HPLC and GC can also be used for more quantitative monitoring.[12][13]
Q5: What is the best way to purify the final pretilachlor product?
Purification of pretilachlor is typically achieved through an aqueous workup followed by distillation or crystallization.[1]
-
Aqueous Workup: After the reaction is complete, the mixture is typically washed with water to remove the salt byproduct (from the base and HCl) and any water-soluble impurities. A wash with a dilute acid solution can remove any unreacted amine, and a wash with a dilute base solution (like sodium bicarbonate) can remove any acidic impurities such as chloroacetic acid.[10][14]
-
Solvent Removal: The organic solvent is then removed under reduced pressure.
-
Distillation or Crystallization: The crude product can be further purified by vacuum distillation or by crystallization from a suitable solvent.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Conversion | Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring. |
| Insufficient base | - Use at least a stoichiometric equivalent of a suitable base (e.g., triethylamine (B128534), pyridine, or sodium carbonate).[3][10] - Consider using a slight excess of the base. | |
| Poor quality of chloroacetyl chloride | - Use freshly opened or distilled chloroacetyl chloride. - Handle chloroacetyl chloride under anhydrous conditions to prevent hydrolysis.[4][6] | |
| Impure starting amine | - Purify the this compound before use, for example, by distillation.[8] | |
| Formation of Multiple Products (Visible on TLC/HPLC/GC) | Side reactions | - Control the reaction temperature; dropwise addition of chloroacetyl chloride at a low temperature (e.g., 0-5 °C) can minimize side reactions.[3] |
| Hydrolysis of chloroacetyl chloride | - Ensure the use of anhydrous solvents and dry glassware.[5] | |
| Impurities in the starting material | - Characterize the purity of the starting amine using GC-MS or NMR before the reaction.[11] | |
| Difficult Product Isolation/Purification | Emulsion formation during workup | - Add brine (saturated NaCl solution) to help break the emulsion. - Filter the mixture through a pad of celite. |
| Oily product instead of a solid | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product is an oil at room temperature, purification by column chromatography or vacuum distillation may be necessary. | |
| Presence of persistent impurities | - Re-purify the product using a different method (e.g., if crystallization failed, try column chromatography). - Identify the impurity using spectroscopic methods (NMR, MS) to understand its origin and devise a targeted purification strategy. |
Experimental Protocols
General Procedure for Pretilachlor Synthesis
-
In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., toluene, dichloromethane, or ethyl acetate).[3][10]
-
Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine.[10]
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add a solution of chloroacetyl chloride (1.05-1.3 equivalents) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the temperature below 10 °C.[3][10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.[3][10]
-
Proceed with an aqueous workup as described in the purification section.
Analytical Methods
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 8:2 or 7:3 v/v).
-
Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).
-
-
High-Performance Liquid Chromatography (HPLC): [12][13][15]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) as a modifier.[12]
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm).[15]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): [16][17][18]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector and Detector Temperatures: Typically around 250-280 °C.
-
Oven Program: A temperature gradient program to separate the components of the reaction mixture.
-
Ionization: Electron Ionization (EI).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: [19][20]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Analysis: ¹H NMR and ¹³C NMR spectra will confirm the structure of the final product and can be used to identify impurities.
-
Visualizations
Caption: Chemical synthesis pathway of Pretilachlor.
References
- 1. Pretilachlor (Ref: CGA 26423) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. US4168965A - 2,6-Diethyl-n-(2'-N-propoxyethyl)-chloroacetanilide for selectively combating weeds - Google Patents [patents.google.com]
- 4. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 8. Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104478741A - Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Pretilachlor Impurity 2 - SRIRAMCHEM [sriramchem.com]
- 12. Separation of Pretilachlor on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. hpst.cz [hpst.cz]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline. The information is presented in a question-and-answer format to directly address common challenges, particularly byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes are:
-
Direct N-Alkylation: This is a widely used method involving the nucleophilic substitution reaction between 2,6-diethylaniline (B152787) and a 2-propoxyethyl halide, such as 2-chloroethyl propyl ether, typically in the presence of an acid-binding agent.[1][2]
-
Reductive Amination: This "one-pot" method involves the reaction of 2,6-diethylaniline with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent, such as hydrogen gas with a Palladium on carbon (Pd/C) catalyst.[1] This method is often favored for its high selectivity towards the desired mono-alkylation product.[3]
Q2: What are the major byproducts I should expect during the synthesis of this compound?
A2: The primary byproducts encountered during the N-alkylation synthesis include:
-
Unreacted Starting Materials: Residual 2,6-diethylaniline and 2-chloroethyl propyl ether are common impurities if the reaction does not go to completion.[4]
-
Over-alkylation Product: The most significant organic byproduct is typically N,N-bis(2-propoxyethyl)-2,6-diethylaniline, formed from a second alkylation of the desired product.[1][5]
-
Inorganic Salts: Salts such as sodium chloride or triethylammonium (B8662869) chloride are formed from the neutralization of the acid byproduct (e.g., HCl) by the acid-binding agent.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative monitoring of the reaction progress.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[6] - Increase the reaction temperature. Optimal temperatures are often in the range of 150-180°C.[6] |
| Suboptimal Molar Ratio of Reactants | - An excess of 2,6-diethylaniline is often used to favor the formation of the mono-alkylated product and drive the reaction to completion.[1] A molar ratio of 3:1 (2,6-diethylaniline to 2-chloro-1-ethoxypropane) has been reported to give good yields.[6] |
| Inefficient Acid Scavenging | - Ensure an adequate amount of an appropriate acid-binding agent (e.g., magnesium oxide, calcium oxide, or triethylamine) is used to neutralize the HCl generated during the reaction.[4] |
| Moisture in the Reaction | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.[4] |
Issue 2: High Levels of the Over-alkylation Byproduct
Q5: I am observing a significant amount of the N,N-bis(2-propoxyethyl)-2,6-diethylaniline byproduct. How can I minimize its formation?
A5: The formation of the di-substituted byproduct is a common challenge due to the product being more nucleophilic than the starting aniline (B41778).
| Parameter | Recommendation to Minimize Over-alkylation |
| Molar Ratio | - Use an excess of 2,6-diethylaniline relative to the alkylating agent (2-chloroethyl propyl ether). A molar ratio of 1.5:1 to 2.5:1 is recommended.[1][5] |
| Temperature | - While higher temperatures increase the reaction rate, they can also promote over-alkylation. An optimal temperature, often around 170°C, should be determined experimentally to balance reaction rate and selectivity.[1][6] |
| Addition of Alkylating Agent | - Consider a slow, controlled addition of the 2-chloroethyl propyl ether to the reaction mixture to maintain a low concentration of the alkylating agent, which can favor mono-alkylation. |
| Catalyst Choice (for alternative routes) | - In some cases, specific metal halide catalysts (e.g., FeCl₂, CuCl) can form a complex with the desired secondary amine product, deactivating it towards further alkylation and thus improving selectivity.[1] |
Data Presentation
The following table summarizes the impact of key reaction parameters on the synthesis of this compound.
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Molar Ratio (Aniline:Alkylating Agent) | 3:1 | Product molar yield of 85.6% was achieved. | [6] |
| Temperature | 170°C | An optimal temperature for achieving a high yield. Higher temperatures can increase over-alkylation. | [1][6] |
| Reaction Time | 10 hours | Found to be the optimal reaction time in one study. | [6] |
| Pressure | Normal or Pressurized | Pressurized systems can enhance the reaction rate. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol is based on a common method for the N-alkylation of 2,6-diethylaniline.
Materials:
-
2,6-Diethylaniline
-
2-Chloroethyl propyl ether
-
Magnesium oxide (or another suitable acid-binding agent)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Equipment:
-
Four-necked round-bottom flask
-
Heating mantle with a stirrer
-
Condenser
-
Thermometer
-
Separating funnel
Procedure:
-
In a 1000 ml four-necked flask, add 400g of 2,6-Diethylaniline, 220g of chloroethyl propyl ether, and 35g of magnesium oxide.
-
Heat the mixture using an oil bath, slowly raising the temperature to 170°C.
-
Maintain the reaction at 170°C for 7 hours.
-
After the insulation period, cool the mixture to 100°C.
-
Add 200g of water and stir for 30 minutes.
-
Transfer the liquid to a separating funnel and allow the layers to separate.
-
Collect the upper organic layer and dry it over anhydrous sodium sulfate.
-
The crude product can then be purified by fractional distillation.
Protocol 2: Purification by Fractional Distillation
Fractional distillation is the most common industrial method for purifying this compound.
Equipment:
-
Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head, condenser, receiving flasks)
-
Heating mantle
-
Vacuum source (if distilling under reduced pressure)
Procedure:
-
Set up the fractional distillation apparatus.
-
Charge the crude product into the distillation flask.
-
Begin heating the flask gently.
-
Collect the fractions based on their boiling points. Lower boiling impurities like unreacted starting materials will distill first.
-
The desired product, this compound, is collected at its boiling point (approximately 110-115°C at 0.6 Torr).[5]
-
Higher boiling byproducts, including the over-alkylated product, will remain in the distillation flask.
-
Analyze the purity of the collected fractions using Gas Chromatography (GC) or other suitable analytical methods.
Visualizations
Caption: Main reaction and byproduct formation pathway.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Buy this compound | 61874-13-3 [smolecule.com]
- 5. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 6. The synthesis of this compound | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Deactivation in 2,6-Diethyl-N-(2-propoxyethyl)aniline Synthesis
Welcome to the technical support center for the synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of catalyst deactivation in the synthesis of this compound?
A1: The primary cause of catalyst deactivation, particularly when using palladium (Pd) or platinum (Pt) catalysts in the reductive amination pathway, is the formation of coke on the catalyst surface. This "coking" involves the deposition of carbonaceous materials that block the active sites of the catalyst. Another significant factor is catalyst poisoning, where impurities in the reactants or byproducts strongly adsorb to the active sites, rendering them inactive.[1]
Q2: My reaction yield is significantly lower than expected. What are the likely causes?
A2: A low yield can be attributed to several factors:
-
Catalyst Deactivation: As mentioned in Q1, coke formation or poisoning can drastically reduce catalyst activity.
-
Poor Reactivity of Starting Materials: Impurities in the 2,6-diethylaniline (B152787) or 2-propoxyacetaldehyde (B13883488) can inhibit the reaction.
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimized for your specific setup. For instance, excessively high temperatures can lead to side reactions and decomposition.[2]
-
Inefficient Catalyst Activation: If the catalyst is not properly activated before the reaction, its performance will be compromised.[3]
Q3: I'm observing the formation of undesired byproducts. How can I improve the selectivity towards this compound?
A3: The formation of byproducts is a common challenge. Over-alkylation, leading to the formation of a tertiary amine, can occur if the newly formed this compound reacts further. To improve selectivity:
-
Control Stoichiometry: Using a precise molar ratio of 2,6-diethylaniline to 2-propoxyacetaldehyde is crucial. An excess of the aniline (B41778) can sometimes favor mono-alkylation.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.[2]
-
Choice of Catalyst: The type of catalyst and its support can influence selectivity.
Q4: How can I determine if my catalyst is deactivated by coking or poisoning?
A4: Differentiating between coking and poisoning can be challenging without specialized analytical techniques. However, some general observations can provide clues:
-
Coking: Deactivation due to coking often occurs gradually over time as the carbonaceous deposits accumulate. A visual inspection of the catalyst after the reaction may reveal a darker color.
-
Poisoning: Catalyst poisoning can be more abrupt, especially if a significant amount of a poisoning agent is introduced with the reactants. Common poisons for palladium and platinum catalysts include compounds containing sulfur, halides, and strongly coordinating species like carbon monoxide.[1]
Q5: Is it possible to regenerate a deactivated catalyst?
A5: Yes, in many cases, deactivated catalysts can be regenerated to restore their activity. The appropriate regeneration method depends on the cause of deactivation.
-
For Coking: Oxidative regeneration is a common method. This involves carefully burning off the carbon deposits in a controlled stream of air or a dilute oxygen/inert gas mixture at elevated temperatures.
-
For Poisoning: The regeneration method depends on the nature of the poison. Sometimes, a simple wash with a suitable solvent can remove the poison. In other cases, a chemical treatment might be necessary.
Troubleshooting Guides
Issue 1: Low or Decreasing Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation (Coking) | 1. Visually inspect the catalyst for significant color change (darkening). 2. Attempt to regenerate the catalyst using the oxidative regeneration protocol below. 3. If regeneration is unsuccessful, use a fresh batch of catalyst. |
| Catalyst Poisoning | 1. Ensure the purity of your 2,6-diethylaniline and 2-propoxyacetaldehyde. Consider purifying the starting materials if their purity is questionable. 2. Check for potential sources of contaminants in your reaction setup (e.g., from solvents, tubing). |
| Suboptimal Reaction Conditions | 1. Gradually increase the reaction temperature in small increments, monitoring for byproduct formation.[2] 2. Ensure adequate mixing to facilitate contact between reactants and the catalyst. 3. Verify that the hydrogen source (e.g., hydrogen gas, ammonium (B1175870) formate) is being supplied effectively. |
| Inefficient Catalyst Activation | 1. Review the catalyst activation procedure. For Pd/C with ammonium formate (B1220265), ensure a pre-stirring step is included to initiate the in-situ hydrogen generation.[3] |
Issue 2: Poor Selectivity (Formation of Byproducts)
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | 1. Carefully control the stoichiometry of the reactants. Avoid a large excess of the alkylating agent (2-propoxyacetaldehyde). 2. Consider a slower, controlled addition of the 2-propoxyacetaldehyde to the reaction mixture.[3] 3. Monitor the reaction closely using TLC or GC and stop the reaction once the desired product is maximized. |
| Side Reactions due to High Temperature | 1. Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can improve selectivity. |
Data Presentation
Table 1: Effect of Aldehyde Structure on Product Yield in N-Alkylation of 2,6-Diethylaniline
| Entry | Aldehyde | Product | Solvent System (v/v) | Yield (%) |
| 1 | Acetaldehyde | N-ethyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 95 |
| 2 | Propionaldehyde | N-propyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 94 |
| 3 | Butyraldehyde | N-butyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 92 |
| 4 | Isobutyraldehyde | N-isobutyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 90 |
| 5 | Benzaldehyde | N-benzyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 96 |
| Reaction conditions: 0.1 equiv. of Pd/C, 10 equiv. of ammonium formate, room temperature, 30 min. |
Table 2: Impact of Reaction Conditions on Aniline Alkylation over a Solid Acid Catalyst
| Parameter | Condition 1 | Condition 2 | Effect on Conversion | Effect on Selectivity for Di-alkylation |
| Temperature | 623 K | 723 K | Increases with temperature | Increases with temperature |
| Pressure | 10 bar | 30 bar | Decreases with increasing pressure at lower temperatures | Less significant impact compared to temperature |
| Catalyst Loading (W/F) | Low | High | Increases with higher catalyst loading | Selectivity for C-alkylation decreases with temperature at high W/F |
| Data adapted from studies on vapor-phase aniline alkylation.[2] |
Table 3: General Conditions for Oxidative Regeneration of Palladium and Platinum Catalysts
| Parameter | Typical Range | Notes |
| Temperature | 300 - 500 °C | Temperature should be increased gradually to avoid sintering of the metal particles. |
| Oxygen Concentration | 1 - 5% in an inert gas (e.g., Nitrogen) | A low oxygen concentration is used initially to control the rate of combustion of coke. |
| Gas Flow Rate | Dependent on reactor size | Ensure sufficient flow to remove combustion products (CO2, H2O). |
| Duration | 2 - 8 hours | The duration depends on the amount of coke to be removed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from a general procedure for the N-alkylation of 2,6-diethylaniline.
Materials:
-
2,6-Diethylaniline
-
2-Propoxyacetaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
2-Propanol
-
Deionized Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a round-bottom flask, add 2-propanol (90 ml) and 10% Pd/C (0.5 mmol).
-
In a separate beaker, dissolve ammonium formate (50 mmol) in deionized water (10 ml).
-
Transfer the ammonium formate solution to the flask containing the Pd/C catalyst.
-
Stir the mixture for 5 minutes at room temperature to activate the catalyst.
-
Add 2,6-diethylaniline (5 mmol) and 2-propoxyacetaldehyde (5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for approximately 30-60 minutes. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dilute the residue with dichloromethane and wash with a brine solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Oxidative Regeneration of Deactivated Pd/C or Pt/C Catalyst
Safety Precaution: This procedure involves working at high temperatures and with flammable gases. Ensure proper safety measures are in place.
Equipment:
-
Tube furnace with temperature control
-
Quartz or ceramic reactor tube
-
Gas flow controllers for an inert gas (e.g., Nitrogen) and an oxygen-containing gas (e.g., 5% O₂ in N₂)
Procedure:
-
Carefully pack the deactivated catalyst into the reactor tube.
-
Place the reactor tube in the furnace.
-
Begin purging the system with a steady flow of an inert gas (e.g., Nitrogen) at room temperature for 30 minutes to remove any residual flammable vapors.
-
While maintaining the inert gas flow, gradually heat the furnace to 150°C and hold for 1 hour to remove any adsorbed water.
-
Slowly increase the temperature to the target regeneration temperature (e.g., 350-450°C).
-
Once the target temperature is stable, gradually introduce a controlled flow of the dilute oxygen-containing gas. Caution: The initial introduction of oxygen may cause an exothermic reaction. Monitor the temperature closely.
-
Continue the oxidative treatment for 4-6 hours, or until the combustion of coke is complete (indicated by the cessation of CO₂ evolution, if being monitored).
-
Switch off the oxygen supply and continue to flow the inert gas while the furnace cools down to room temperature.
-
Once cooled, the regenerated catalyst can be carefully removed from the reactor.
Visualizations
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: Primary mechanisms of catalyst deactivation: coking and poisoning.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aniline-catalyzed reductive amination as a powerful method for the preparation of reducing end-"clickable" chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 2,6-Diethyl-N-(2-propoxyethyl)aniline and Other Aniline Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The selection of a specific aniline derivative can significantly impact reaction outcomes, influencing yield, purity, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of 2,6-Diethyl-N-(2-propoxyethyl)aniline with other aniline derivatives, focusing on their performance in synthetic applications, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a substituted aniline that has garnered significant interest, primarily as a key intermediate in the synthesis of the selective herbicide, pretilachlor (B132322).[1] Its structure, featuring steric hindrance from the two ethyl groups at the ortho positions and an N-alkoxyethyl substituent, imparts unique reactivity and physical properties.
The primary synthetic route to this compound is the N-alkylation of 2,6-diethylaniline (B152787). A significant challenge in this synthesis is the potential for dialkylation, leading to the formation of N,N-bis(2-propoxyethyl)-2,6-diethylaniline as a byproduct.[2] To mitigate this, an excess of 2,6-diethylaniline is often employed.[2]
Performance in Synthesis: A Comparative Analysis
A direct, side-by-side comparison of this compound with other aniline derivatives under identical reaction conditions is not extensively documented in the literature. However, by examining various synthetic reports, we can collate and compare the performance of different aniline derivatives in N-alkylation reactions.
Synthesis of this compound: A Focus on Yield Optimization
The synthesis of this compound has been optimized to maximize the yield of the desired mono-alkylated product. The following table summarizes various reaction conditions and their corresponding outcomes.
| Starting Material | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Aniline:Alkylating Agent) | Yield (%) | Purity (%) | Reference |
| 2,6-Diethylaniline | 1-Propoxy-2-bromoethane | - | - | High | 40+ | 2:1 | - | - | [2] |
| 2,6-Diethylaniline | Chloroethyl propyl ether | Acid binding agent | - | 120-180 | 5-8 | 1.5-2.5:1 | - | - | [3] |
| 2,6-Diethylaniline | Chloroethyl propyl ether | FeCl₂ | Dichloromethane | 150 (reflux) | 15 | 1:2 | 92.0 | 96.1 | [2] |
| 2,6-Diethylaniline | Chloroethyl propyl ether | Sodium hydride | Toluene (B28343) | 80 | 1 | 1:1 | 75 (for Pretilachlor) | 90.6 (for Pretilachlor) | [1] |
N-Alkylation of Various Aniline Derivatives: A Broader Perspective
To provide a broader context, the following table compares the N-alkylation of different aniline derivatives from various studies. It is crucial to note that the reaction conditions are not identical, which will influence the observed yields.
| Aniline Derivative | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | NHC-Ir(III) complex / KOtBu | - | 120 | 24 | High | [4] |
| 4-Methylaniline | Benzyl alcohol | NHC-Ir(III) complex / KOtBu | - | 120 | 24 | 72 | [4] |
| 2-Methylaniline | Benzyl alcohol | NHC-Ir(III) complex / KOtBu | - | 120 | 24 | 65 | [4] |
| 2,4-Dimethylaniline | Benzyl alcohol | NHC-Ir(III) complex / KOtBu | - | 120 | 24 | Lower Conversion | [4] |
| Aniline | Methanol | Pd/C | - | Mild | - | >90 | [5] |
| 2,6-Diethylaniline | Acetaldehyde | Pd/C / Ammonium formate | 2-Propanol/Water | Room Temp | 0.5 | Excellent | [6] |
From this data, it is evident that the steric hindrance provided by the ortho-substituents in derivatives like 2,6-diethylaniline can influence reactivity. However, with appropriate catalyst and reaction condition selection, high yields of N-alkylated products can be achieved.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. The following are representative procedures for the synthesis of this compound and its subsequent conversion to pretilachlor.
Synthesis of this compound
Method: N-Alkylation using Chloroethyl Propyl Ether and Sodium Hydride
This protocol is based on a one-pot synthesis of pretilachlor, where the formation of this compound is the initial step.
Materials:
-
2,6-Diethylaniline (149 g, 1.0 mol)
-
Toluene (100 ml)
-
Sodium hydride (60% dispersion in mineral oil, 40 g, 1.0 mol)
-
Chloroethyl propyl ether (122.5 g, 1.0 mol)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
2000 ml three-necked flask
-
Stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
Procedure:
-
To a 2000 ml three-necked flask equipped with a stirrer, thermometer, and condenser, add 2,6-diethylaniline (149 g, 1.0 mol) and toluene (100 ml).
-
Carefully add sodium hydride (40 g of 60% dispersion, 1.0 mol) portion-wise, controlling the addition rate.
-
Once the initial effervescence subsides, add chloroethyl propyl ether (122.5 g, 1.0 mol) dropwise.
-
After the addition is complete, heat the reaction mixture to 80°C and stir for 1 hour.[1]
-
The resulting mixture containing this compound can be used directly in the next step for the synthesis of pretilachlor.
Synthesis of Pretilachlor from this compound
Method: One-Pot Acylation
This protocol is a continuation of the previous synthesis.
Materials:
-
Reaction mixture from the previous step
-
Chloroacetyl chloride (113 g, 1.0 mol)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Same as the previous step
Procedure:
-
To the reaction mixture containing this compound, add chloroacetyl chloride (113 g, 1.0 mol) dropwise while maintaining the temperature at 80°C.
-
Continue to stir the reaction mixture at 80°C for 4 hours after the addition is complete.[1]
-
Cool the reaction mixture to room temperature and add 200 ml of water.
-
Stir for 5 minutes, then transfer to a separatory funnel and allow the layers to separate.
-
Wash the organic layer twice with saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude pretilachlor.
-
Further purification can be achieved by distillation or chromatography. In one reported instance, this method yielded 234 g of pretilachlor with a purity of 90.6%.[1]
Visualizing Synthetic Pathways
Diagrams are invaluable tools for understanding complex experimental workflows. The following Graphviz diagram illustrates the one-pot synthesis of pretilachlor.
References
- 1. Method for synthesizing herbicide pretilachlor by one-pot method - Eureka | Patsnap [eureka.patsnap.com]
- 2. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 3. CN104478741A - Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Google Patents [patents.google.com]
- 4. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
A Comparative Guide to Alternative Precursors in Pretilachlor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Pretilachlor (B132322), a selective, pre-emergence herbicide, is a vital tool in agriculture, primarily for weed control in rice cultivation. Its synthesis is a key area of research, with a focus on improving efficiency, reducing costs, and enhancing safety and environmental profiles. This guide provides an objective comparison of alternative precursor materials and synthetic routes for producing pretilachlor, supported by available experimental data.
Overview of Synthetic Strategies
The industrial synthesis of pretilachlor, a chloroacetamide herbicide, traditionally revolves around the N-alkylation of 2,6-diethylaniline (B152787) followed by acylation. However, variations in the choice of precursors for the N-alkylation step define several alternative synthetic pathways. This guide focuses on three primary routes:
-
The Standard Alkylation Route: Utilizing chloroethyl propyl ether for the N-alkylation of 2,6-diethylaniline.
-
The Reductive Amination Route: Employing precursors like 2-chloroacetaldehyde dimethyl acetal (B89532) to generate an aldehyde intermediate for subsequent reductive amination.
-
The Ethylene (B1197577) Oxide Route: A distinct pathway starting with the reaction of 2,6-diethylaniline with ethylene oxide.
A significant process optimization applicable to the standard alkylation route is the "one-pot" synthesis, which avoids the isolation of intermediates, thereby shortening the process flow.
Comparative Performance of Synthetic Routes
The selection of a synthetic route is a trade-off between precursor cost, process complexity, yield, and purity. The following table summarizes quantitative data from various reported methods.
| Synthesis Route | Key Alternative Precursors | Reported Yield (%) | Reported Purity (%) | Key Reaction Conditions |
| Standard Alkylation (One-Pot) | 2,6-diethylaniline, Chloroethyl propyl ether, Sodium hydride | 75 - 85% | 90.6 - 93.8% | Alkylation: 80-120°C, 1-2h; Acylation: 80-100°C, 4h; Toluene solvent.[1][2] |
| Reductive Amination Route | Sodium n-propoxide, 2-chloroacetaldehyde dimethyl acetal | ~70% (Overall, estimated from intermediate yields of 89.5% and 86.0%) | >87% (intermediate) | Multi-step process involving acetal synthesis, hydrolysis to aldehyde, and subsequent reductive amination with H₂/Pd-C.[3] |
| Ethylene Oxide Route | 2,6-diethylaniline, Ethylene oxide | >92% (Overall) | Not Specified | Multi-step process involving initial reaction with ethylene oxide, followed by conversion of the hydroxyl group and subsequent acylation.[4] |
Experimental Protocols
One-Pot Synthesis via Standard Alkylation
This method streamlines the conventional process by performing N-alkylation and acylation in a single reactor without isolating the intermediate, 2,6-diethyl-N-(2-propoxyethyl)aniline.[2]
Methodology:
-
To a 2000 mL three-necked flask equipped with a stirrer, thermometer, and condenser, add 149g (1.0 mol) of 2,6-diethylaniline and 100 mL of toluene.
-
Slowly add 26.4g (1.1 mol) of sodium hydride (60% dispersion in mineral oil, washed with toluene). Control the addition rate to manage gas evolution.
-
After the bubbling subsides, add 129g (1.05 mol) of chloroethyl propyl ether dropwise.
-
Heat the mixture to 120°C and maintain for 2 hours for the alkylation reaction.
-
Cool the reaction mixture, then add 113g (1.0 mol) of chloroacetyl chloride dropwise.
-
Heat the mixture to 100°C and maintain for 4 hours for the acylation reaction.
-
After cooling to room temperature, add 200 mL of water and stir for 5 minutes.
-
Separate the organic layer, wash twice with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain the final pretilachlor product.
Reductive Amination Route
This route builds the N-(2-propoxyethyl) side chain from different starting materials, offering an alternative to potentially problematic alkylating agents.[3]
Methodology:
-
Step 1: Synthesis of Propoxyacetaldehyde Dimethyl Acetal
-
In a 500 mL three-necked flask, dissolve 30g (0.365 mol) of sodium n-propoxide in 160 mL of toluene.
-
Add 65 mL (0.571 mol) of 2-chloroacetaldehyde dimethyl acetal dropwise over 30 minutes.[3]
-
Heat the mixture to reflux and stir for 6 hours.
-
After cooling and filtration, the filtrate is distilled under reduced pressure to collect the propoxyacetaldehyde dimethyl acetal fraction (70-80°C at -0.098MPa).[3]
-
-
Step 2: Hydrolysis to 3-Propoxypropanal
-
In a 1000 mL three-necked flask, mix 15g (0.0954 mol) of propoxyacetaldehyde dimethyl acetal with 60 mL of THF.
-
Cool the mixture to below 0°C in an ice-salt bath.
-
Add approximately 40 mL of 5M sulfuric acid solution dropwise to adjust the pH to <1.
-
Stir the reaction at room temperature for 2 hours.
-
Extract the product with dichloromethane, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain 3-propoxypropanal.
-
-
Step 3: Reductive Amination and Acylation
-
In an autoclave, combine 12.0g (0.094 mol) of 3-propoxypropanal from the previous step, 300 mL of toluene, 9.8g (0.0657 mol) of 2,6-diethylaniline, 0.8g of acetic acid, and 0.5g of 10% Palladium on carbon (Pd/C).
-
Pressurize the autoclave with hydrogen gas to 2 MPa and heat to 50-60°C for 2 hours.
-
After cooling and depressurization, filter the catalyst. The resulting solution containing this compound is used directly in the next step.
-
To the filtrate, add a sodium hydroxide (B78521) solution and toluene.
-
Add chloroacetyl chloride dropwise at a controlled temperature and maintain until the acylation is complete to yield pretilachlor.
-
Ethylene Oxide Route
This synthetic approach introduces the hydroxyethyl (B10761427) group first, which is then converted to the propoxyethyl side chain, reporting very high yields.[4]
Methodology:
-
Step 1: Synthesis of N-(2-hydroxyethyl)-2,6-diethylaniline
-
In a 500 mL four-necked flask, add 14.9g (0.2 mol) of 2,6-diethylaniline, 0.3g of zinc acetate, 1 mL of glacial acetic acid, and 200 mL of ethanol.
-
Maintain the temperature at approximately 20°C and slowly bubble in ethylene oxide gas until the system gains 9g in weight.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent by distillation and process the residue to obtain the N-(2-hydroxyethyl)-2,6-diethylaniline intermediate (Yield: 96%).[4]
-
-
Step 2: Synthesis of this compound
-
In a 500 mL three-necked flask, combine 39.4g (0.2 mol) of the intermediate from Step 1, 300 mL of n-propyl chloride, and 12 mL of 80% aqueous sodium hydroxide solution.
-
Reflux the mixture for 10 hours.
-
After the reaction, distill off the n-propyl chloride and purify the oily residue by vacuum distillation to obtain the product (Yield: 92%).[4]
-
-
Step 3: Synthesis of Pretilachlor
-
In a 500 mL three-necked flask, dissolve 47g (0.2 mol) of the intermediate from Step 2 in 300 mL of toluene.
-
Add 30.3g of triethylamine.
-
Slowly add chloroacetyl chloride dropwise at room temperature.
-
Stir the mixture for 5 hours at room temperature.
-
The final product is obtained after washing, drying, and distillation.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of precursors through the main synthetic routes to pretilachlor.
Caption: Workflow for the Standard Alkylation and One-Pot Synthesis of Pretilachlor.
Caption: Workflow for the Reductive Amination Route to Synthesize Pretilachlor.
Caption: Workflow for the Ethylene Oxide Route to Synthesize Pretilachlor.
References
- 1. Method for synthesizing herbicide pretilachlor by one-pot method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102173998B - Method for one-pot synthesis of herbicide pretilachlor - Google Patents [patents.google.com]
- 3. CN105601529A - Pretilachlor synthesis method - Google Patents [patents.google.com]
- 4. CN102229542A - Method for synthesizing pretilachlor - Google Patents [patents.google.com]
A Comparative Analysis of Catalytic Systems for the Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline is a critical step in the production of various agrochemicals, most notably the selective herbicide pretilachlor.[1] The efficiency and selectivity of this synthesis are highly dependent on the chosen catalytic system. This guide provides an objective comparison of prevalent catalytic methods, supported by experimental data, to assist researchers in selecting the optimal pathway for their specific needs. The primary synthetic routes discussed are direct N-alkylation and reductive amination.
Comparative Performance of Catalytic Systems
The selection of a catalyst directly influences reaction conditions, yield, and the formation of byproducts. A significant challenge in this synthesis is preventing dialkylation, which leads to the formation of N,N-bis(2-propoxyethyl)-2,6-diethylaniline.[1] The following table summarizes the performance of different catalytic approaches.
| Catalytic System | Synthesis Route | Key Reactants | Temperature | Reaction Time | Yield | Key Features & Considerations |
| Metal Halides (FeCl₂, CuCl₂, etc.) | Direct N-Alkylation | 2,6-diethylaniline (B152787), 1-propoxy-2-chloroethane | 130°C | Not Specified | High (Implied) | Solvent-free conditions; catalyst loading of 0.1-0.5 equivalents; designed to improve selectivity and reduce dialkylation byproducts.[2] |
| No Catalyst (Base-mediated) | Direct N-Alkylation | 2,6-diethylaniline, 2-chloro-1-ethoxypropane | 170°C | 10 hours | 85.6% | High temperature required; requires a significant excess of the aniline (B41778) (3:1 molar ratio) to favor mono-alkylation.[3] |
| Palladium on Carbon (Pd/C) | Reductive Amination | 2,6-diethylaniline, 2-propoxyacetaldehyde (B13883488), Ammonium (B1175870) Formate (B1220265) | Room Temp. | ~30 minutes | Excellent | Mild, environmentally benign conditions; high selectivity for mono-alkylation; uses a hydrogen donor for in-situ reduction.[4][5] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are based on published literature and patents.
Protocol 1: Metal Halide-Catalyzed Direct N-Alkylation
This procedure is adapted from a patented, solvent-free method for preparing this compound.[2]
-
Reactor Setup: Charge a suitable reaction vessel with 2,6-diethylaniline and 1-propoxy-2-chloroethane.
-
Catalyst Addition: Add a metal halide catalyst (e.g., FeCl₃, CuCl₂, or CoCl₂) in an amount corresponding to 0.1 to 0.5 equivalents based on the molar amount of 2,6-diethylaniline.
-
Reaction: Heat the reaction mixture to 130°C with stirring.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. The purification process would typically involve neutralization, extraction with an organic solvent, and distillation or column chromatography to isolate the final product.
Protocol 2: Palladium-Catalyzed Reductive Amination
This protocol is a representative method for the N-alkylation of 2,6-diethylaniline via reductive amination, adapted from a procedure for analogous compounds.[4][6] This method is noted for its mild conditions and high selectivity.[4]
-
Catalyst Activation: In a reaction flask, add 10% Palladium on Carbon (Pd/C) (0.1 molar equivalents) to a solvent system of 2-propanol and water (9:1 v/v). Add ammonium formate (10 molar equivalents) and stir the mixture for approximately 5 minutes at room temperature to activate the catalyst.
-
Reactant Addition: Add 2,6-diethylaniline (1 molar equivalent) and 2-propoxyacetaldehyde (1 molar equivalent) to the reaction mixture.
-
Reaction: Continue to stir the mixture at room temperature for 30 minutes.
-
Monitoring: Monitor the reaction via TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Remove the solvent under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., dichloromethane), wash with brine, and dry the organic phase over anhydrous sodium sulfate. The final product can be purified by distillation under reduced pressure or silica (B1680970) gel column chromatography.
Visualized Workflows and Relationships
To better illustrate the synthetic pathways and the interplay of experimental factors, the following diagrams are provided.
Caption: General experimental workflows for the synthesis of the target aniline derivative.
Caption: Logical comparison of key features for different catalyst families.
References
- 1. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 2. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 3. The synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Validation of 2,6-Diethyl-N-(2-propoxyethyl)aniline by High-Performance Liquid Chromatography
This guide provides a comprehensive overview of the validation of 2,6-Diethyl-N-(2-propoxyethyl)aniline purity using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development and agrochemical industries where this compound is a key intermediate, notably in the synthesis of the herbicide pretilachlor.[1][2] The purity of this aniline (B41778) derivative is critical for ensuring the efficacy and safety of the final product.
The guide details a standard HPLC protocol, presents comparative data, and discusses an alternative analytical method, Gas Chromatography (GC), to offer a broader perspective on purity assessment.
High-Performance Liquid Chromatography (HPLC) Purity Assay
HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds like aromatic amines. A reversed-phase HPLC method with UV detection is highly suitable for separating this compound from its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
The following table summarizes representative data obtained from the HPLC analysis of a this compound sample, demonstrating the separation of the main component from key potential impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | 2,6-Diethylaniline (B152787) (Starting Material) | 8.5 | 0.45 |
| 2 | This compound | 15.2 | 99.30 |
| 3 | N,N-bis(2-propoxyethyl)-2,6-diethylaniline (Over-alkylation byproduct) | 21.8 | 0.25 |
Note: The data presented is illustrative and may vary based on the specific sample and chromatographic conditions.
Common impurities in the synthesis of this compound include unreacted starting materials like 2,6-diethylaniline and byproducts from over-alkylation, such as N,N-bis(2-propoxyethyl)-2,6-diethylaniline.[1][2]
The logical flow of the HPLC purity validation process, from sample preparation to final data analysis, is depicted in the diagram below.
References
Spectroscopic Analysis of 2,6-Diethyl-N-(2-propoxyethyl)aniline: A Comparative Guide
In the realm of pharmaceutical and agrochemical research, the precise structural elucidation of organic molecules is paramount for understanding their reactivity, efficacy, and safety. This guide provides a comparative spectroscopic analysis of 2,6-Diethyl-N-(2-propoxyethyl)aniline, a key intermediate in the synthesis of the herbicide pretilachlor.[1] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes predicted spectroscopic data based on established principles and compares it with experimental data from structurally related compounds: 2,6-diethylaniline (B152787) and N-ethyl-2,6-diethylaniline.
This comparative approach offers researchers a valuable reference for the characterization and quality control of this compound and similar N-substituted aniline (B41778) derivatives.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, alongside experimental data for 2,6-diethylaniline and N-ethyl-2,6-diethylaniline for comparative analysis.
¹H NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[2]
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | Ar-H | 6.90 - 7.10 | m | 3H | - |
| N-CH₂ | ~3.35 | t | 2H | ~6.0 | |
| O-CH₂ (propoxy) | ~3.50 | t | 2H | ~6.0 | |
| O-CH₂ (ethyl) | ~3.40 | t | 2H | ~6.7 | |
| Ar-CH₂ | 2.50 - 2.60 | q | 4H | ~7.6 | |
| CH₂ (propoxy) | 1.50 - 1.60 | sextet | 2H | ~7.0 | |
| Ar-CH₂-CH₃ | 1.15 - 1.25 | t | 6H | ~7.6 | |
| CH₃ (propoxy) | 0.85 - 0.95 | t | 3H | ~7.4 | |
| 2,6-Diethylaniline [3] | Ar-H | 6.95 (t), 6.63 (d) | m | 3H | 7.6 |
| NH₂ | 3.65 | s | 2H | - | |
| Ar-CH₂ | 2.56 | q | 4H | 7.6 | |
| Ar-CH₂-CH₃ | 1.22 | t | 6H | 7.6 | |
| N-Ethyl-2,6-diethylaniline [4] | Ar-H | 6.83 (d), 6.65 (t) | m | 3H | 7.7 |
| N-CH₂ | 2.87 | q | 2H | 6.9 | |
| Ar-CH₂ | 2.41, 2.52 | q | 4H | 7.4 | |
| N-CH₂-CH₃ | 1.22 | t | 3H | 6.9 | |
| Ar-CH₂-CH₃ | 1.15 | t | 6H | 7.4 |
¹³C NMR Spectroscopic Data
Carbon NMR complements ¹H NMR by providing information about the carbon skeleton of a molecule.[2]
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound (Predicted) | Ar-C (quaternary) | ~145.0 |
| Ar-C (quaternary) | ~128.0 | |
| Ar-CH | ~126.0 | |
| Ar-CH | ~120.0 | |
| O-CH₂ (propoxy) | ~72.0 | |
| O-CH₂ (ethyl) | ~70.0 | |
| N-CH₂ | ~48.0 | |
| Ar-CH₂ | ~24.0 | |
| CH₂ (propoxy) | ~22.0 | |
| Ar-CH₂-CH₃ | ~14.0 | |
| CH₃ (propoxy) | ~10.0 | |
| N-Ethyl-2,6-diethylaniline [4] | Ar-C (quaternary) | 140.6, 136.6 |
| Ar-CH | 128.0, 125.9, 125.5 | |
| N-CH₂ | 44.1, 40.9 | |
| Ar-CH₂ | 22.3 | |
| N-CH₂-CH₃ | 13.4 | |
| Ar-CH₂-CH₃ | 11.5 |
IR Spectroscopic Data
Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic absorption of infrared radiation.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound (Predicted) | C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 | |
| C=C (aromatic) | 1500 - 1600 | |
| C-N (stretch) | 1250 - 1350 | |
| C-O (ether) | 1050 - 1150 | |
| 2,6-Diethylaniline | N-H (stretch) | 3350 - 3500 (doublet) |
| C-H (aromatic) | 3000 - 3100 | |
| C-H (aliphatic) | 2850 - 3000 | |
| N-H (bend) | 1600 - 1650 | |
| C=C (aromatic) | 1500 - 1600 | |
| C-N (stretch) | 1250 - 1350 | |
| N-Ethyl-2,6-diethylaniline | N-H (stretch) | ~3400 (secondary amine) |
| C-H (aromatic) | 3000 - 3100 | |
| C-H (aliphatic) | 2850 - 3000 | |
| C=C (aromatic) | 1500 - 1600 | |
| C-N (stretch) | 1250 - 1350 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy[5]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of aniline derivatives.
Caption: Workflow for Spectroscopic Analysis and Comparison.
References
comparing different synthesis routes for 2,6-Diethyl-N-(2-propoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 2,6-Diethyl-N-(2-propoxyethyl)aniline, a key intermediate in the production of the herbicide Pretilachlor (B132322). The two main strategies, direct N-alkylation and reductive amination, are evaluated based on experimental data to inform decisions on methodology selection.
Performance Comparison
The synthesis of this compound is chiefly accomplished through two competitive routes: direct N-alkylation and reductive amination. Each method presents distinct advantages and disadvantages in terms of reaction conditions, yield, purity, and operational complexity.
Direct N-Alkylation is a conventional approach involving the reaction of 2,6-diethylaniline (B152787) with a 2-propoxyethyl halide. This method is effective but often requires high temperatures and can be complicated by the formation of a dialkylated byproduct, N,N-bis(2-propoxyethyl)-2,6-diethylaniline.[1][2] To maximize the yield of the desired mono-alkylated product, an excess of 2,6-diethylaniline is typically employed.[1]
Reductive Amination offers a more selective, one-pot alternative.[1] This pathway involves the reaction of 2,6-diethylaniline with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent.[1] A notable system for this transformation utilizes a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor, which proceeds under mild, room temperature conditions and demonstrates high selectivity for the desired mono-alkylation product with excellent yields.[1][3]
The following table summarizes the quantitative data from various experimental protocols for these synthetic routes.
| Parameter | Direct N-Alkylation (Route 1) | Direct N-Alkylation (Route 2) | Direct N-Alkylation (Route 3) | Reductive Amination (General Method) |
| Starting Materials | 2,6-diethylaniline, 1-propoxy-2-chloroethane | 2,6-diethylaniline, 2-chloro-1-ethoxypropane | 2,6-diethylaniline, chloroethyl propyl ether | 2,6-diethylaniline, 2-propoxyacetaldehyde |
| Key Reagents/Catalyst | Ferrous chloride (FeCl₂) | None specified (likely a base) | Magnesium oxide (MgO) | 10% Palladium on carbon (Pd/C), Ammonium formate |
| Solvent | Solvent-free | Not specified | Solvent-free | 2-Propanol/Water (9:1 v/v) |
| Reaction Temperature | 150 °C | 170 °C | 170 °C | Room Temperature |
| Reaction Time | 15 hours | 10 hours | 7 hours | 30 minutes |
| Molar Ratio (Aniline:Alkylating Agent) | 1 : 2 | 3 : 1 | ~2.3 : 1 | 1 : 1 |
| Reported Yield | 92.0% | 85.6% | 94.2% (based on aniline) | Excellent |
| Product Purity | 96.1% | Not specified | 59% (in final reaction mixture) | High selectivity for mono-alkylation |
| Key Advantages | High yield and purity | High molar yield | High yield based on aniline (B41778) | Mild conditions, short reaction time, high selectivity, environmentally benign |
| Key Disadvantages | High temperature, long reaction time | High temperature, long reaction time | High temperature, product is part of a mixture | Requires specific aldehyde precursor and catalyst |
| Reference | [4] | [5] | [6] | [1][3] |
Experimental Protocols
Route 1: Direct N-Alkylation with Ferrous Chloride Catalyst
This protocol is adapted from a patented industrial process for the synthesis of this compound.[4]
Materials:
-
2,6-diethylaniline (0.2 mol, 29.89 g)
-
1-propoxy-2-chloroethane (0.4 mol, 49.04 g)
-
Ferrous chloride (FeCl₂) (0.1 mol, 12.68 g)
-
10% Sodium hydroxide (B78521) solution
-
Celite
-
Magnesium sulfate
Procedure:
-
To a 100 ml three-necked flask, add 29.89 g (0.2 mol) of 2,6-diethylaniline.
-
Add 49.04 g (0.4 mol) of 1-propoxy-2-chloroethane and 12.68 g (0.1 mol) of FeCl₂.
-
Heat the reaction mixture to reflux at 150 °C for 15 hours.
-
After 15 hours, cool the mixture to room temperature.
-
Dilute the solution with dichloromethane and wash with a 10% sodium hydroxide solution until a pH of 7-8 is reached.
-
Filter the solution through Celite.
-
Separate the organic layer and dry over magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Distill the residue under vacuum (boiling point 110-115 °C / 0.6 Torr) to obtain the final product.
Route 2: Reductive Amination using Pd/C Catalyst
This protocol describes a general and efficient method for the N-alkylation of 2,6-diethylaniline via reductive amination.[3][7]
Materials:
-
2,6-diethylaniline (5 mmol)
-
2-propoxyacetaldehyde (5 mmol)
-
10% Palladium on carbon (Pd/C) (0.5 mmol)
-
Ammonium formate (50 mmol)
-
2-Propanol (90 ml)
-
Water (10 ml)
-
Dichloromethane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Ethyl Acetate/Cyclohexane
Procedure:
-
In a reaction flask, add 90 ml of 2-propanol and 0.5 mmol of 10% Pd/C.
-
In a separate beaker, dissolve 50 mmol of ammonium formate in 10 ml of water. Transfer this solution to the reaction flask.
-
Stir the mixture for 5 minutes at room temperature to activate the catalyst.
-
To the activated catalyst mixture, add 5 mmol of 2,6-diethylaniline and 5 mmol of 2-propoxyacetaldehyde.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure at 45-50°C.
-
Dilute the residue with dichloromethane and wash with a brine solution.
-
Separate the organic phase and dry it over anhydrous Na₂SO₄.
-
Distill the organic layer under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an Ethyl Acetate/Cyclohexane solvent system to obtain the final product.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described synthetic routes.
Caption: Workflow for Direct N-Alkylation Synthesis.
Caption: Workflow for Reductive Amination Synthesis.
References
- 1. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 5. The synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. CN104478741A - Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Comparative Environmental Impact Analysis of 2,6-Diethyl-N-(2-propoxyethyl)aniline Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline, a key intermediate in the production of herbicides and other specialty chemicals, can be achieved through various chemical pathways. The selection of a specific route has significant implications not only for reaction efficiency and cost but also for the overall environmental footprint of the process. This guide provides an objective comparison of three primary synthesis methodologies: traditional Direct N-Alkylation, a greener Reductive Amination approach, and a Solvent-Free Catalytic method. The comparison is supported by experimental data and detailed protocols to aid researchers in making informed decisions that align with principles of green chemistry.
Quantitative Comparison of Synthesis Routes
| Metric | Direct N-Alkylation (High Pressure) | Reductive Amination (Green Approach) | Solvent-Free Catalytic Synthesis |
| Primary Reactants | 2,6-Diethylaniline (B152787), 2-Chloro-1-ethoxypropane | 2,6-Diethylaniline, 2-Propoxyacetaldehyde (B13883488) | 2,6-Diethylaniline, 1-Propoxy-2-chloroethane |
| Catalyst | None specified (High pressure/temp) | Palladium on Carbon (Pd/C) | Iron(II) Chloride (FeCl₂) |
| Solvent | Not specified (often high-boiling point organic solvents) | 2-Propanol/Water | None |
| Typical Yield | 85.6%[1] | Excellent (not quantified in source)[2] | 92.0%[3] |
| Reaction Temperature | 170°C[1] | Room Temperature[2] | 150°C[3] |
| Reaction Pressure | Not specified (likely elevated) | Atmospheric | Atmospheric |
| Reaction Time | 10 hours[1] | 30 minutes[2] | 15 hours[3] |
| Calculated E-Factor * | High (significant solvent and potential byproduct waste) | Low (minimal solvent, high atom economy) | Very Low (no solvent waste) |
| Energy Consumption | High (elevated temperature and pressure) | Low (room temperature, atmospheric pressure) | Moderate (elevated temperature) |
| Key Byproducts/Waste | Unreacted starting materials, dialkylated aniline, inorganic salts[4] | Water, minimal catalyst waste (recyclable) | Unreacted starting materials, dialkylated aniline, catalyst residue |
| Key Environmental Disadvantages | High energy demand, use of potentially hazardous solvents, generation of significant waste streams. | Use of a precious metal catalyst (though recyclable). | Long reaction time, use of a metal halide catalyst. |
*E-factor is calculated as the total mass of waste divided by the mass of the product. The values presented are qualitative assessments based on the nature of the reactions, as precise waste quantities were not available in the cited sources.
Experimental Protocols
Direct N-Alkylation (High Pressure)
Methodology: This method involves the direct reaction of 2,6-diethylaniline with an alkylating agent at elevated temperature and pressure.
Procedure:
-
In a high-pressure reactor, combine 2,6-diethylaniline and 2-chloro-1-ethoxypropane in a 3:1 molar ratio.[1]
-
Heat the mixture to 170°C and maintain the reaction for 10 hours.[1]
-
After cooling, the reaction mixture is typically purified by distillation or chromatography to isolate the desired product.
Reductive Amination (Green Approach)
Methodology: This one-pot reaction utilizes a palladium on carbon catalyst with ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor, proceeding at room temperature.[2] This method is considered a greener alternative due to its mild reaction conditions and reduced waste generation.[2]
Procedure:
-
To a flask, add 2-propanol (90 ml) and 10% Palladium on Carbon (0.5 mmol).[5]
-
In a separate beaker, dissolve ammonium formate (50 mmol) in water (10 ml) and add it to the reaction flask.[5]
-
Stir the mixture for 5 minutes to activate the catalyst.[5]
-
Add 2,6-diethylaniline (5 mmol) and 2-propoxyacetaldehyde (5 mmol) to the reaction mixture.[2]
-
Stir the reaction at room temperature for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).[2][5]
-
Upon completion, filter the mixture through celite to remove the Pd/C catalyst.[5]
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.[5]
Solvent-Free Catalytic Synthesis
Methodology: This method avoids the use of solvents by reacting the neat starting materials in the presence of a metal halide catalyst.
Procedure:
-
In a three-necked flask, add 29.89 g (0.2 mol) of 2,6-diethylaniline and 49.04 g (0.4 mol) of 1-propoxy-2-chloroethane.[3]
-
Add 12.68 g (0.1 mol) of Iron(II) Chloride (FeCl₂) dropwise to the mixture.[3]
-
Heat the reaction mixture to reflux at 150°C for 15 hours.[3]
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) and wash with a 10% sodium hydroxide (B78521) solution until the pH is between 7 and 8.[3]
-
Filter the solution through Celite, separate the organic layer, and dry it over magnesium sulfate.[3]
-
The product is isolated by vacuum distillation.[3]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Workflow for Direct N-Alkylation Synthesis.
Caption: Workflow for Reductive Amination Synthesis.
Caption: Workflow for Solvent-Free Catalytic Synthesis.
Conclusion
The selection of a synthesis route for this compound involves a trade-off between traditional, high-yielding methods and more modern, environmentally conscious alternatives. While direct N-alkylation under high pressure can provide good yields, it comes at a significant environmental cost in terms of energy consumption and waste generation. The solvent-free approach offers a significant reduction in solvent-related waste but requires a lengthy reaction time at a high temperature.
The reductive amination method emerges as a promising green alternative, operating under mild, ambient conditions with a short reaction time and high atom economy. Although it utilizes a precious metal catalyst, the potential for catalyst recycling can mitigate this drawback. For researchers and drug development professionals aiming to incorporate sustainable practices into their work, the reductive amination pathway presents a compelling option that balances efficiency with a minimized environmental impact. Further research focusing on a comprehensive life cycle assessment of each route would provide a more definitive comparison and guide the development of even more sustainable synthetic methodologies.
References
Characterization of Impurities in 2,6-Diethyl-N-(2-propoxyethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 2,6-Diethyl-N-(2-propoxyethyl)aniline and the characterization of its process-related impurities. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of downstream products, including active pharmaceutical ingredients (APIs) and agrochemicals. This document outlines common synthetic methods, identifies potential impurities, and details analytical techniques for their detection and quantification, supported by experimental data from various sources.
Comparison of Synthetic Methodologies
The synthesis of this compound primarily proceeds via two main routes: direct N-alkylation and reductive amination. The choice of synthetic pathway can significantly impact the impurity profile of the final product.
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Method | Key Reactants | Reported Yield | Reported Purity | Key Advantages | Major Disadvantages |
| Direct N-Alkylation | 2,6-Diethylaniline (B152787), 2-Propoxyethyl halide (e.g., chloride, bromide) | 85.6% (molar yield)[1] - 92.0%[2] | 96.1% (by GC)[2] | Potentially higher yield | High potential for over-alkylation, leading to the formation of N,N-bis(2-propoxyethyl)-2,6-diethylaniline.[2][3] |
| Reductive Amination | 2,6-Diethylaniline, 2-Propoxyacetaldehyde, Reducing agent (e.g., Pd/C with ammonium (B1175870) formate) | Not specified | Potentially >98.5%[4] | High selectivity for the mono-alkylation product, milder reaction conditions.[3][5] | Requires synthesis of the aldehyde reactant; catalyst may need to be removed from the final product. |
Note: The reported yield and purity data are sourced from different studies and may not be directly comparable due to variations in reaction conditions and analytical methodologies.
Key Impurity: N,N-bis(2-propoxyethyl)-2,6-diethylaniline
The most significant process-related impurity in the synthesis of this compound, particularly via the direct N-alkylation route, is the tertiary amine, N,N-bis(2-propoxyethyl)-2,6-diethylaniline.[2][3] This impurity arises from the further reaction of the desired secondary amine product with the alkylating agent. The structural similarity of this impurity to the target molecule can present challenges in purification.
Experimental Protocols
Synthesis Protocols
1. Direct N-Alkylation (Example Protocol based on Patent KR920000266B1) [2]
-
Reactants: 2,6-diethylaniline, 1-propoxy-2-chloroethane, and a metal halide catalyst (e.g., FeCl2).
-
Procedure:
-
To a reaction vessel, add 2,6-diethylaniline (1 equivalent).
-
Add 1-propoxy-2-chloroethane (2 equivalents) and the metal halide catalyst (0.5 equivalents).
-
Heat the mixture to reflux at 150°C for 15 hours.
-
After cooling, dilute the reaction mixture with dichloromethane (B109758).
-
Wash the organic layer with a 10% sodium hydroxide (B78521) solution until the pH is between 7 and 8.
-
Filter the solution, separate the organic layer, and dry it over magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify by vacuum distillation.
-
2. Reductive Amination (Conceptual Protocol) [3][5]
-
Reactants: 2,6-diethylaniline, 2-propoxyacetaldehyde, Palladium on carbon (Pd/C), and ammonium formate (B1220265).
-
Procedure:
-
In a reaction flask, suspend Pd/C in a suitable solvent such as a mixture of 2-propanol and water.
-
Add ammonium formate to the suspension.
-
To this mixture, add 2,6-diethylaniline and 2-propoxyacetaldehyde.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by column chromatography or distillation.
-
Analytical Protocols for Impurity Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Quantification
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Analysis: The retention times and mass spectra of the peaks are used to identify the main component and impurities. Quantification can be performed using an internal standard method.
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% Aqueous, 5% Organic
-
5-25 min: Linear gradient to 40% Aqueous, 60% Organic
-
25-30 min: Hold at 40% Aqueous, 60% Organic
-
30-35 min: Return to 95% Aqueous, 5% Organic
-
35-40 min: Re-equilibration
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: The peak area of the main component is compared to the total peak area to determine the purity. Impurities can be quantified based on their relative peak areas.
Visualizing Synthesis and Analysis
References
- 1. The synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 2. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 3. This compound | 61874-13-3 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. jocpr.com [jocpr.com]
A Comparative Performance Guide to Herbicides Derived from Key Aniline Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of major herbicide classes derived from different aniline (B41778) intermediates. The information presented is based on publicly available experimental data to assist researchers and professionals in agrochemical development.
Overview of Aniline-Derived Herbicides
Aniline and its substituted derivatives are fundamental building blocks for a wide array of herbicides. Variations in the aniline substitution pattern lead to distinct chemical classes with different modes of action, weed control spectrums, and crop selectivity. This guide focuses on three major classes:
-
Dinitroanilines: Derived from dinitroaniline intermediates, these are primarily pre-emergence herbicides effective against annual grasses and some broadleaf weeds.
-
Phenylureas: Synthesized from chloroaniline intermediates, such as 3,4-dichloroaniline, these herbicides are known for their broad-spectrum control of broadleaf and grassy weeds.
-
Chloroacetanilides: Typically derived from 2,6-dialkylaniline intermediates, this class of herbicides is used for pre-emergence control of annual grasses and some broadleaf weeds.
Performance Comparison
Direct quantitative comparisons of herbicides from these different classes within a single study are limited in publicly available literature. However, by compiling data from various sources, we can establish a comparative understanding of their performance characteristics.
Weed Control Spectrum
The effectiveness of these herbicide classes varies across different weed species.
| Herbicide Class | Key Intermediates | Representative Herbicides | Primary Target Weeds |
| Dinitroanilines | Dinitroanilines | Trifluralin, Pendimethalin | Annual grasses (e.g., crabgrass, barnyardgrass) and some small-seeded broadleaf weeds.[1][2] |
| Phenylureas | 3,4-Dichloroaniline | Diuron (B1670789), Linuron | Broadleaf weeds (e.g., pigweed, lambsquarters) and annual grasses.[3][4] |
| Chloroacetanilides | 2,6-Dialkylanilines (e.g., 2,6-diethylaniline) | Alachlor (B1666766), Butachlor | Annual grasses (e.g., foxtail, barnyardgrass) and some broadleaf weeds.[3][5] |
A field study in Golestan province provided a qualitative comparison of diuron (a phenylurea) and alachlor (a chloroacetanilide) for weed control in cotton. The results indicated that diuron was more effective against broadleaf weeds such as Amaranthus retroflexus, Chenopodium album, and Solanum nigrum, while alachlor showed better performance against the grassy weed Echinochloa crus-galli.[4]
Mode of Action
The different aniline intermediates give rise to herbicides with distinct mechanisms of action at the molecular level.
| Herbicide Class | Mode of Action | HRAC/WSSA Group | Description |
| Dinitroanilines | Microtubule assembly inhibition | Group 3 (K1) | Disrupts cell division (mitosis) by binding to tubulin, preventing the formation of microtubules. This inhibits root and shoot development in germinating seeds.[6][7] |
| Phenylureas | Photosystem II (PSII) inhibition | Group 7 (C2) | Blocks electron transport in photosynthesis by binding to the D1 protein of the PSII complex, leading to the production of reactive oxygen species and cell death.[3][8] |
| Chloroacetanilides | Very-long-chain fatty acid (VLCFA) synthesis inhibition | Group 15 (K3) | Inhibits the synthesis of fatty acids with more than 18 carbons, which are essential for cell membrane formation and other vital processes, leading to a failure of seedling emergence.[3] |
Experimental Protocols
The following is a generalized protocol for evaluating herbicide efficacy, based on common methodologies found in the literature.
Whole-Plant Greenhouse Bioassay for Herbicide Efficacy
1. Plant Preparation:
- Seeds of target weed species and a susceptible crop species are sown in pots or trays filled with a standardized soil mix.
- Plants are grown in a greenhouse under controlled conditions (temperature, light, humidity) to a specific growth stage (e.g., 2-4 leaf stage).
2. Herbicide Application:
- Herbicides are applied at a range of doses, including the recommended field rate, as well as fractions and multiples of this rate (e.g., 0.25x, 0.5x, 1x, 2x, 4x).
- Application is performed using a precision bench sprayer to ensure uniform coverage. A non-treated control group is included for comparison.
3. Data Collection:
- Visual assessments of weed control and crop injury are conducted at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete death).
- At the conclusion of the experiment (e.g., 21 days after treatment), the above-ground biomass of the plants is harvested, dried in an oven, and weighed to determine the dry weight.
4. Data Analysis:
- The visual assessment data and dry weight data are subjected to statistical analysis (e.g., ANOVA).
- Dose-response curves are generated by plotting the percentage of weed control or biomass reduction against the herbicide dose.
- From these curves, key performance indicators such as the ED50 (effective dose for 50% control) or GR50 (dose for 50% growth reduction) are calculated.
Visualizations
Modes of Action of Aniline-Derived Herbicides
Caption: Simplified signaling pathways illustrating the distinct modes of action for three major classes of aniline-derived herbicides.
General Workflow for Herbicide Performance Comparison
Caption: A logical workflow for the comparative evaluation of herbicide performance.
References
- 1. pomais.com [pomais.com]
- 2. Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat [scirp.org]
- 3. Alachlor 43% EC Herbicide | Pre-Emergence Weed Control for Crops [smagrichem.com]
- 4. Efficacy of Diuron, Promethrin and Alachlor in weed control in cotton fields [jaenph.areeo.ac.ir]
- 5. Alachlor - Wikipedia [en.wikipedia.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. chloroacetanilide herbicide alachlor: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,6-Diethyl-N-(2-propoxyethyl)aniline: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 2,6-Diethyl-N-(2-propoxyethyl)aniline is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure compliance with regulations and minimize risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a designated and well-ventilated area.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Options such as butyl, neoprene, or Viton are recommended for handling aniline (B41778) compounds. Nitrile gloves may not be suitable.[1]
-
Eye Protection: Chemical splash goggles are mandatory to protect against eye contact.[1]
-
Lab Coat: A fully-buttoned lab coat should be worn to prevent skin contact.[1]
-
Respiratory Protection: All work with this compound should be performed in a certified laboratory chemical fume hood to avoid inhalation of vapors.[1][2]
Designated Work Area: Confine all handling and disposal activities to a designated area, clearly marked with the potential hazards of the chemical.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under the Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3.[3] Given its properties as an aniline derivative, this compound should be treated as hazardous waste.
-
Waste Collection:
-
Collect waste this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[1][2][4] A polyethylene (B3416737) container is a suitable choice.[1]
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[5]
-
Never mix this waste with incompatible chemicals.[2][5] Refer to the Safety Data Sheet (SDS) for specific incompatibility information.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
The storage area should be secure, well-ventilated, and away from sources of ignition and direct sunlight.[1][3]
-
Secondary containment should be used to prevent spills from reaching drains.[5][7]
-
-
Disposal Pickup:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills: For a small spill that can be cleaned up quickly by trained personnel, absorb the material with an inert, dry substance like vermiculite, sand, or earth.[1][8] Collect the absorbed material and place it in a labeled hazardous waste container.[1][4]
-
Large Spills: For a large spill, evacuate the area immediately and secure it to prevent entry.[1][8] Notify your institution's emergency services or EH&S department for assistance.[1]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 61874-13-3 | [3][4] |
| Molecular Formula | C15H25NO | [4] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
| EPA Hazardous Waste Regulations | 40 CFR 261.3 | [3] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. danielshealth.com [danielshealth.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. nj.gov [nj.gov]
Safeguarding Your Research: A Guide to Handling 2,6-Diethyl-N-(2-propoxyethyl)aniline
Essential safety protocols and logistical plans are critical for the secure and effective handling of 2,6-Diethyl-N-(2-propoxyethyl)aniline in a laboratory setting. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe research environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose and Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors and aerosols. All handling of the compound should be performed within a properly functioning fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during vigorous mixing. |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloving Recommended) | To prevent skin contact. Due to the aromatic amine structure, select gloves with good to excellent resistance. Nitrile gloves may offer splash protection but are not recommended for prolonged contact. Consider thicker, chemical-resistant gloves such as butyl rubber or neoprene for extended handling. Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. The coat should be fully buttoned. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the potential exposure concentration and should be selected in consultation with institutional environmental health and safety (EHS) personnel. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is crucial for both safety and experimental integrity when working with this compound.
Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.
-
SDS Review: Carefully read the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
PPE Adherence: Don all required PPE as outlined in the table above before entering the designated handling area.
Handling the Chemical
-
Weighing: When weighing the liquid, perform the task inside a chemical fume hood to contain any vapors.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or bath within the fume hood. Avoid open flames.
-
Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Collection
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. Since the compound is a non-halogenated organic, it should be disposed of in a container designated for this waste stream.[2][3] Do not mix with incompatible waste streams.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and paper towels that come into contact with the chemical should be placed in a designated solid hazardous waste container.
General Disposal Guidelines
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Skin Irritant," "Eye Irritant").[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor. Never dispose of this chemical down the drain or in the regular trash.[1][4]
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key decision-making processes for handling and disposal.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
